Neuraminidase-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H38N2O6 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-[[4-[(3-methoxyphenyl)methoxy]phenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C29H38N2O6/c1-5-23(6-2)37-27-16-22(29(33)34)15-26(28(27)31-19(3)32)30-17-20-10-12-24(13-11-20)36-18-21-8-7-9-25(14-21)35-4/h7-14,16,23,26-28,30H,5-6,15,17-18H2,1-4H3,(H,31,32)(H,33,34)/t26-,27+,28+/m0/s1 |
InChI Key |
KCIPEQXLMDETCG-UPRLRBBYSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Representative Neuraminidase Inhibitor: Oseltamivir
Disclaimer: The specific compound "Neuraminidase-IN-2" could not be identified in publicly available scientific literature. Therefore, this guide utilizes Oseltamivir, a well-characterized and widely used neuraminidase inhibitor, as a representative molecule to fulfill the user's request for a detailed technical whitepaper. The data and protocols presented herein pertain to Oseltamivir and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of neuraminidase inhibition.
Core Chemical Structure and Properties
Oseltamivir is an antiviral prodrug that is metabolically converted in the liver to its active form, oseltamivir carboxylate.[1] The chemical and physical properties of oseltamivir are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1][2] |
| Molecular Formula | C₁₆H₂₈N₂O₄[1] |
| Molecular Weight | 312.40 g/mol [1] |
| CAS Number | 196618-13-0[1] |
| Melting Point | 109 °C[3] |
| Boiling Point | 445.4±55.0 °C at 760 mmHg[3] |
| LogP | 2.52[3] |
| Appearance | White crystalline solid |
Mechanism of Action and Signaling Pathway
Influenza virus neuraminidase (NA) is a surface glycoprotein that plays a critical role in the viral life cycle.[4][5] Its primary function is to cleave sialic acid residues from the host cell and newly formed virions.[4][6] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation, and facilitating viral movement through the respiratory tract mucus.[5][6]
Oseltamivir carboxylate, the active metabolite of oseltamivir, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][4] It acts as a transition-state analogue of sialic acid, binding to the highly conserved active site of the neuraminidase enzyme.[7] This binding prevents the cleavage of sialic acid, thereby trapping the newly synthesized viruses on the surface of the host cell and inhibiting their release and subsequent infection of other cells.[8]
Synthesis of Oseltamivir
The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[9] However, due to the limited availability of shikimic acid, several alternative total synthesis routes have been developed. One notable approach starts from D-mannitol, a readily available sugar alcohol.[10] Another efficient method involves a Diels-Alder reaction between 1,3-butadienyl-3-pentyl ether and 3-nitro-ethyl acrylate.[11][12] These synthetic strategies aim to be more cost-effective and scalable to meet global demand during influenza outbreaks.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory activity of oseltamivir carboxylate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values are determined using a neuraminidase inhibition assay.
| Influenza Virus Strain/Subtype | IC50 (nM) of Oseltamivir Carboxylate | Reference |
| Influenza A | ||
| A/H1N1 | 1.34 | [3][13] |
| A/H1N1pdm09 | 0.13 - 0.15 | [14] |
| A/H1N2 | 0.9 | [3][13] |
| A/H3N2 | 0.67 | [3][13] |
| Oseltamivir-Resistant A/H1N1 | 130 - 150 | [15] |
| Influenza B | ||
| B (General) | 13 | [3][13] |
| B/HongKong/CUHK33261/2012 | 0.00114 | [16] |
Experimental Protocols: Neuraminidase Inhibition Assay
The most common method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.[17][18]
Principle
This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[17][18][19] The neuraminidase enzyme cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[17][18] The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like oseltamivir, the enzymatic activity is reduced, leading to a decrease in fluorescence.
Materials
-
Influenza virus isolate
-
Oseltamivir carboxylate (or other neuraminidase inhibitors)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH in ethanol)
-
Black 96-well microplates
-
Fluorometer
Procedure
-
Virus Titration: The neuraminidase activity of the virus stock is first determined by incubating serial dilutions of the virus with a fixed concentration of MUNANA substrate. The dilution of the virus that gives a linear fluorescence signal over time is selected for the inhibition assay.
-
Inhibitor Dilution: A serial dilution of the neuraminidase inhibitor (e.g., oseltamivir carboxylate) is prepared in the assay buffer.
-
Assay Setup:
-
In a black 96-well plate, add a fixed volume of the diluted virus to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells: virus only (no inhibitor) and blank (buffer only).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add a fixed volume of the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Reading:
-
Add the stop solution to all wells to terminate the enzymatic reaction.
-
Read the fluorescence intensity using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[17]
-
-
Data Analysis:
-
The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the virus-only control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Oseltamivir | CAS#:196618-13-0 | Chemsrc [chemsrc.com]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 5. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 12. CN103833570A - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Target Specificity of Neuraminidase-IN-2: A Technical Overview
Disclaimer: The following technical guide details the target specificity of a hypothetical neuraminidase inhibitor, designated "Neuraminidase-IN-2." The quantitative data, experimental protocols, and pathway information presented herein are compiled from publicly available research on established neuraminidase inhibitors, including Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This document is intended to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of influenza virus neuraminidase (NA), a key enzyme in the viral life cycle. By blocking the active site of NA, this compound prevents the release of progeny virions from infected host cells, thereby halting the spread of infection.[1][2] This document provides an in-depth technical guide on the target specificity of this compound, including its inhibitory activity against various influenza subtypes, the methodologies for its evaluation, and an overview of its mechanism of action.
Target Specificity and Potency
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. The following tables summarize the IC50 values of representative neuraminidase inhibitors against various influenza A and B subtypes, which can be considered indicative of the expected performance of this compound.
Table 1: Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors against Influenza A Subtypes
| Inhibitor | A/H1N1 | A/H3N2 | A/H5N1 |
| Oseltamivir | 0.51 - 1.34 | 0.19 - 0.86 | ~0.2 |
| Zanamivir | 0.76 - 1.09 | 1.64 - 2.28 | ~1.0 |
| Peramivir | 0.62 | 0.67 | N/A |
| Laninamivir | 0.27 - 2.77 | 0.62 - 3.61 | N/A |
Data compiled from multiple sources.[1][3][4][5][6][7] Note that IC50 values can vary depending on the specific viral strain and the assay conditions used.
Table 2: Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors against Influenza B Virus
| Inhibitor | Influenza B |
| Oseltamivir | 8.8 - 16.12 |
| Zanamivir | 2.28 - 4.19 |
| Peramivir | 0.74 - 1.84 |
| Laninamivir | 3.26 - 11.35 |
Data compiled from multiple sources.[3][4][6][7] Note that IC50 values can vary depending on the specific viral strain and the assay conditions used.
Mechanism of Action: Signaling Pathway
Neuraminidase inhibitors like this compound function by competitively inhibiting the active site of the viral neuraminidase enzyme. This enzyme is crucial for the final stage of the viral replication cycle, where it cleaves sialic acid residues from the surface of the host cell and from newly formed viral particles. This cleavage prevents the aggregation of newly budded virions and facilitates their release to infect new cells. By blocking this enzymatic activity, this compound effectively traps the virus on the surface of the infected cell, preventing its propagation.[1][2]
Mechanism of Action of this compound.
Experimental Protocols
The primary method for determining the potency of this compound is the neuraminidase inhibition assay. A widely used and standardized method is the fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[8][9]
Neuraminidase Inhibition Assay (Fluorescence-based)
Objective: To determine the IC50 value of this compound against a specific influenza virus strain.
Materials:
-
Influenza virus stock of known titer
-
This compound (or other test inhibitors)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in assay buffer to determine the optimal concentration that yields a robust fluorescent signal.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should span the expected IC50 value.
-
Assay Setup:
-
Add 50 µL of each inhibitor dilution to the wells of a 96-well black microplate.
-
Add 50 µL of the diluted virus to each well containing the inhibitor.
-
Include control wells with virus and no inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of MUNANA substrate (final concentration typically 100 µM) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm using a fluorometer.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Neuraminidase Inhibition Assay.
Off-Target Specificity
An ideal antiviral agent should exhibit high specificity for its viral target with minimal interaction with host cellular components. For neuraminidase inhibitors, it is important to assess their activity against human sialidases (also known as neuraminidases), as off-target inhibition could lead to adverse effects.[10]
Studies on oseltamivir have suggested potential off-target inhibition of human Sialidase-1 and Sialidase-2.[10] While this compound is designed for high specificity to viral neuraminidase, further studies are warranted to fully characterize its off-target profile against the four known human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4).
Commonly reported side effects for neuraminidase inhibitors like oseltamivir and zanamivir include gastrointestinal issues (nausea, vomiting) and, in some cases, neuropsychiatric events.[11][12][13][14] The safety profile of this compound should be thoroughly evaluated in preclinical and clinical studies.
Conclusion
This compound demonstrates potent inhibitory activity against a broad range of influenza A and B viruses, positioning it as a promising candidate for the treatment and prophylaxis of influenza. Its target specificity is a critical determinant of its efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and characterization of this compound and other novel neuraminidase inhibitors. Further investigation into its off-target effects on human sialidases will be crucial for a comprehensive understanding of its clinical potential.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Off-Target Effects of Oseltamivir on Influenza | Research Archive of Rising Scholars [research-archive.org]
- 11. Zanamivir (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. Oseltamivir: early use and late use are both related to harmful effects especially in hypercytokinemia in patients with or without risk | The BMJ [bmj.com]
- 14. The mechanisms of delayed onset type adverse reactions to oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of a Novel Neuraminidase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, "Neuraminidase-IN-2" is not a publicly documented entity. This guide, therefore, provides a comprehensive framework for the in vitro characterization of a hypothetical or novel neuraminidase inhibitor, drawing upon established methodologies and publicly available data for well-characterized neuraminidase inhibitors.
Introduction to Neuraminidase and its Inhibition
Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus, playing a pivotal role in the viral life cycle.[1][2][3] Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed virions.[1][3][4] This enzymatic activity facilitates the release of progeny viruses, preventing their aggregation at the host cell surface and enabling the spread of infection.[3][4][5] Given its essential role, neuraminidase is a well-established target for antiviral drugs.[2][3] Neuraminidase inhibitors act by mimicking the natural substrate (sialic acid), binding to the active site of the enzyme, and blocking its function, thereby halting the release and spread of the virus.[5]
Mechanism of Action of Neuraminidase Inhibitors
The catalytic mechanism of neuraminidase involves the binding of sialic acid to the active site, leading to the formation of an oxocarbocation intermediate and subsequent release of the cleaved product.[1] Neuraminidase inhibitors are designed to bind to the active site with high affinity, preventing the substrate from accessing it. This competitive inhibition effectively halts the viral replication cycle at the budding stage.[5]
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
In Vivo Efficacy of Neuraminidase Inhibitors: A Technical Guide
Disclaimer: No public data exists for a compound specifically named "Neuraminidase-IN-2." This guide utilizes Zanamivir, a well-characterized neuraminidase inhibitor, as a representative molecule to detail the principles of in vivo efficacy assessment for this class of antiviral agents.
Introduction
Neuraminidase inhibitors are a cornerstone of antiviral therapy against influenza A and B viruses. These agents function by blocking the active site of the viral neuraminidase enzyme, a glycoprotein essential for the release of progeny virions from infected host cells.[1][2] By preventing viral egress, these inhibitors curtail the spread of infection within the respiratory tract.[2] This technical guide provides an in-depth overview of the in vivo efficacy of neuraminidase inhibitors, with a focus on Zanamivir, for researchers, scientists, and drug development professionals. It details quantitative efficacy data, experimental protocols, and key biological pathways.
Core Mechanism of Action
The primary mechanism of action for neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme.[2] This enzyme cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles.[3] This cleavage is critical for preventing the aggregation of newly formed virions and their release from the host cell.[4] By mimicking the natural substrate (sialic acid), inhibitors like Zanamivir bind to the enzyme's active site with high affinity, effectively halting this process.[2]
Signaling Pathway
While the direct target is the viral neuraminidase, the downstream effects of inhibiting viral replication can impact host cell signaling pathways that are typically activated during infection. For instance, influenza virus infection is known to activate stress-related pathways such as the p38 MAPK and JNK signaling cascades. By reducing viral load, neuraminidase inhibitors can lead to a downstream suppression of these inflammatory signaling pathways.[5]
Caption: Downstream effect of Zanamivir on host inflammatory signaling.
Quantitative In Vivo Efficacy Data
The in vivo efficacy of Zanamivir has been evaluated in various animal models, primarily mice and ferrets. Key parameters to assess efficacy include survival rates, reduction in viral titers in the lungs and nasal passages, and amelioration of clinical symptoms like weight loss.
Table 1: Efficacy of Zanamivir in Mouse Models
| Influenza Strain | Mouse Strain | Treatment Regimen | Key Efficacy Outcomes | Reference |
| H5N1, H9N2, H6N1 | BALB/c | 10-100 mg/kg/day, intranasally, twice daily for 5 days | 10 mg/kg dose completely protected against H9N2; at 50 mg/kg, complete protection against H5N1. Significant reduction in lung and brain viral titers. | [6] |
| A/PR/8/34 (H1N1) | BALB/c | 2 mg/kg/day, intranasally, for 5 days | Reduced weight loss, viral replication, and lung damage. | [7] |
| A/Victoria/3/75 (H3N2) | Not Specified | 1-10 mg/kg/day, intranasally, twice daily for 5 days | 10 mg/kg/day was completely protective. | [8] |
| A/HK/2369/2009 (H1N1) | BALB/c | 1.5-50 mg/kg, subcutaneously, twice daily for 5 days | Dose-dependent increase in survival against oseltamivir-resistant strain. | [9] |
Table 2: Efficacy of Zanamivir in Ferret Models
| Influenza Strain | Treatment Regimen | Key Efficacy Outcomes | Reference |
| A/Vietnam/1203/2004 (H5N1) | 1.0 mg/kg, intranasally, twice daily | Reduced viral titers in nasal washes. | [10] |
| Influenza A | Single intranasal dose (unspecified) 48h prior to infection | Significantly reduced pyrexia, nasal wash turbidity, and viral shedding. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for influenza challenge studies in mice and ferrets.
Mouse Model of Influenza Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus Propagation: Influenza virus is propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested and viral titers are determined by 50% tissue culture infectious dose (TCID50) assay in Madin-Darby canine kidney (MDCK) cells.
-
Infection: Mice are anesthetized (e.g., via inhalation of isoflurane) and intranasally inoculated with a specific TCID50 of the virus in a small volume (e.g., 20-50 µL).[7]
-
Treatment: Zanamivir is prepared in a suitable vehicle (e.g., sterile phosphate-buffered saline). Treatment is initiated at a specified time relative to infection (e.g., 4 hours pre-infection or 24 hours post-infection).[5][6] The drug is administered via a specified route (e.g., intranasally, subcutaneously) at various doses, typically twice daily for 5 days.[6][9]
-
Efficacy Assessment:
-
Mortality and Morbidity: Animals are monitored daily for 14-21 days for survival and body weight changes.[5][9]
-
Viral Titer Determination: On specific days post-infection, subsets of mice are euthanized, and lungs are harvested. Lung homogenates are prepared, and viral titers are quantified using plaque assays or TCID50 assays on MDCK cells.[6]
-
Histopathology: Lung tissues may be collected, fixed in formalin, and processed for histological examination to assess lung damage.[7]
-
Caption: Experimental workflow for in vivo efficacy testing in a mouse model.
Ferret Model of Influenza Infection
Ferrets are considered a gold-standard model for influenza as they can be infected with human influenza viruses and exhibit similar clinical signs.
-
Animal Model: Young adult male or female ferrets.
-
Infection: Ferrets are typically infected via intranasal instillation of the virus.[11]
-
Treatment: Zanamivir, dissolved in saline, is administered intranasally.[11]
-
Efficacy Assessment:
-
Clinical Signs: Monitoring for fever (using subcutaneous temperature transponders), activity levels, and nasal symptoms.
-
Viral Shedding: Nasal washes are collected at various time points to quantify viral titers, providing an indication of viral replication in the upper respiratory tract.[10]
-
Conclusion
The in vivo efficacy of neuraminidase inhibitors, exemplified by Zanamivir, is well-established in preclinical animal models. These compounds demonstrate a significant reduction in viral replication, leading to improved survival and reduced morbidity. The choice of animal model, influenza virus strain, and treatment regimen are critical factors in the evaluation of novel neuraminidase inhibitors. The methodologies and data presented in this guide provide a framework for the continued development and assessment of this important class of antiviral drugs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 5. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The neuraminidase of influenza virus | Virology Blog [virology.ws]
- 8. Neuraminidase inhibition promotes the collective migration of neurons and recovery of brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
In-depth Technical Guide: Intellectual Property and Patents of Neuraminidase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property landscape surrounding Neuraminidase-IN-2, a potent anti-influenza agent. The information presented herein is curated from scientific literature and patent databases to assist researchers and drug development professionals in understanding the development, mechanism, and legal status of this compound.
Core Compound Data
This compound, also identified in scientific literature as Compound 5c, is a novel small molecule inhibitor of the influenza virus neuraminidase enzyme. It has demonstrated significant inhibitory activity against a panel of influenza A and B virus strains.
Quantitative Inhibitory Activity
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various influenza virus neuraminidase subtypes. This data is crucial for assessing the compound's potency and spectrum of activity.
| Influenza Virus Strain | IC50 (µM) |
| H1N1 | 0.28 |
| 09H1N1 | 0.27 |
| H3N2 | 11.50 |
| H5N1 | 0.089 |
| H5N2 | 23.44 |
Experimental Protocols
Detailed experimental methodologies are critical for the replication and advancement of scientific findings. The following sections outline the key experimental protocols associated with the synthesis and biological evaluation of this compound, as extrapolated from available research.
Synthesis of this compound (Compound 5c)
While the specific, step-by-step synthesis protocol for this compound is proprietary and detailed within its primary scientific publication, the general approach involves the synthesis of 1,3,4-triazole-3-acetamide derivatives. This class of compounds is typically synthesized through a multi-step process that may include:
-
Formation of a key intermediate: This often involves the reaction of a starting material containing an amine group with a suitable acylating or alkylating agent to introduce the acetamide moiety.
-
Triazole ring construction: A common method for forming the 1,3,4-triazole ring is through the cyclization of thiosemicarbazide derivatives or via a Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.
-
Functional group manipulation and purification: Subsequent steps would involve the modification of peripheral functional groups to arrive at the final structure of this compound, followed by purification using techniques such as column chromatography and recrystallization.
Neuraminidase Inhibition Assay
The inhibitory activity of this compound was likely determined using a fluorometric assay that measures the enzymatic activity of neuraminidase. A generalized protocol for such an assay is as follows:
-
Enzyme and Substrate Preparation: A solution of recombinant influenza neuraminidase is prepared in a suitable buffer (e.g., MES buffer with CaCl2). The fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), is also prepared in the same buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, the neuraminidase enzyme is pre-incubated with varying concentrations of this compound for a specified period at 37°C.
-
The enzymatic reaction is initiated by the addition of the MUNANA substrate.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped by the addition of a stop solution (e.g., a high pH buffer such as glycine-NaOH).
-
-
Data Analysis: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm). The IC50 value, representing the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the discovery and evaluation process of this compound, the following diagrams are provided.
Experimental Workflow for Neuraminidase Inhibitor Discovery
Caption: A generalized workflow for the discovery and evaluation of novel neuraminidase inhibitors like this compound.
Influenza Virus Replication Cycle and Point of Inhibition
A Technical Deep Dive into Neuraminidase Inhibitors: A Literature Review for Drug Development Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of neuraminidase inhibitors (NAIs) is critical for the ongoing development of effective antiviral therapies. This technical guide provides an in-depth review of the core principles of NAIs, detailing their mechanism of action, clinical applications, and the persistent challenge of viral resistance. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this important class of antiviral agents.
The Crucial Role of Neuraminidase in Viral Pathogenesis
Neuraminidase (NA), or sialidase, is a pivotal enzyme in the life cycle of several enveloped viruses, most notably the influenza virus. This glycoprotein, found on the viral surface, functions as a glycoside hydrolase, cleaving terminal sialic acid residues from glycoconjugates. In influenza infections, NA is essential for the release of newly formed viral particles from the surface of infected host cells. By removing sialic acid, the enzyme prevents the aggregation of progeny virions at the cell surface and their subsequent re-attachment to the same cell, thereby promoting efficient viral dissemination.[1] This indispensable role in viral propagation makes neuraminidase a prime target for antiviral intervention.[2]
Mechanism of Action: Competitive Inhibition of Neuraminidase
Neuraminidase inhibitors are exquisitely designed as structural mimics of sialic acid, the natural substrate for the neuraminidase enzyme.[3] This structural analogy allows them to bind with high affinity to the conserved active site of the NA enzyme. This binding competitively inhibits the enzymatic activity of neuraminidase, preventing the cleavage of sialic acid residues from the host cell surface and from the newly synthesized viral particles.[4][5] Consequently, the progeny virions are unable to detach from the host cell, leading to their aggregation at the cell surface and a subsequent halt in the spread of the infection.[4][5]
Figure 1: Mechanism of Action of Neuraminidase Inhibitors. This diagram illustrates the role of neuraminidase in the influenza virus life cycle and how neuraminidase inhibitors block viral release.
Key Classes of Neuraminidase Inhibitors
Several neuraminidase inhibitors have been developed and are in clinical use, each with distinct pharmacological profiles.[6] The four most prominent NAIs are:
-
Oseltamivir (Tamiflu®): An orally administered prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[7]
-
Zanamivir (Relenza®): Administered via inhalation due to low oral bioavailability.[7]
-
Peramivir (Rapivab®): An intravenously administered NAI, often used in hospitalized patients.[8]
-
Laninamivir (Inavir®): A long-acting inhaled NAI.[8]
Quantitative Analysis of Inhibitor Potency
The in vitro efficacy of neuraminidase inhibitors is primarily assessed by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values can vary depending on the influenza virus type and subtype.
| Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir | 0.66 - 0.86[8][9] | 0.63 - 0.73[8][9] | 13.0 - 33.12[8][10] |
| Zanamivir | 0.92 - 1.34[9][10] | 1.91 - 2.28[9][10] | 4.19 - 9.79[9][10] |
| Peramivir | 0.13 - 0.41[9][11] | 0.62 - 0.82[9][11] | 0.74 - 3.58[9][11] |
| Laninamivir | ~0.27[11] | ~0.62[11] | ~3.26[11] |
Table 1: Comparative in vitro IC50 values of neuraminidase inhibitors against seasonal influenza viruses. Values are presented as ranges or approximate geometric means based on published data. It is important to note that IC50 values can vary between studies due to different experimental conditions and viral strains.
Essential Experimental Protocols
The characterization of neuraminidase inhibitors relies on standardized in vitro assays to determine their potency and efficacy.
Fluorometric Neuraminidase Inhibition Assay
This is the gold-standard method for determining the IC50 of neuraminidase inhibitors.
Principle: This assay employs a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.[4][5]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.[1]
-
MUNANA Substrate: Prepare a stock solution of 2.5 mM MUNANA in distilled water. For the assay, dilute to a working concentration of 300 µM in assay buffer.[5]
-
Inhibitor Dilutions: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Virus Preparation: Dilute the virus stock in assay buffer to a concentration that yields a linear increase in fluorescence over the assay period.[1]
-
Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH.[5]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of serially diluted inhibitor to the wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of the diluted virus to each well containing the inhibitor and to control wells (no inhibitor). Incubate at room temperature for 45 minutes.[5]
-
Initiate the reaction by adding 50 µL of 300 µM MUNANA to all wells.[5]
-
Terminate the reaction by adding 100 µL of the stop solution to each well.[4][5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355-360 nm and an emission wavelength of around 460 nm.[4][12]
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: Workflow of a Fluorometric Neuraminidase Inhibition Assay. This diagram outlines the key steps from reagent preparation to data analysis for determining the IC50 of neuraminidase inhibitors.
Plaque Reduction Assay
This cell-based assay evaluates the ability of a compound to inhibit influenza virus replication and spread in a cell culture system.
Principle: A confluent monolayer of susceptible host cells, typically Madin-Darby Canine Kidney (MDCK) cells, is infected with the influenza virus. The virus replicates and spreads to adjacent cells, creating localized areas of cell death known as plaques. The presence of an effective antiviral agent reduces the number and size of these plaques.
Detailed Protocol:
-
Cell Culture:
-
Seed MDCK cells in 6-well or 12-well plates and grow to 90-100% confluency.[13]
-
-
Virus Infection:
-
Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
-
Wash the MDCK cell monolayer with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus dilutions and incubate for 45-60 minutes at 37°C to allow for viral adsorption.[13]
-
-
Inhibitor Treatment and Overlay:
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a solution such as 4% formalin.[14]
-
Remove the overlay and stain the cell monolayer with a solution like crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the untreated control.
-
Determine the 50% effective concentration (EC50) of the inhibitor.
-
The Challenge of Antiviral Resistance
The emergence of drug-resistant influenza strains is a significant concern for the clinical utility of neuraminidase inhibitors. Resistance primarily arises from amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.
Common Resistance Mutations:
-
H275Y (in N1 neuraminidase): Confers high-level resistance to oseltamivir and peramivir but generally retains susceptibility to zanamivir.[16]
-
E119V (in N2 neuraminidase): Associated with reduced susceptibility to oseltamivir.[16]
-
R292K (in N2 neuraminidase): Can lead to resistance to both oseltamivir and zanamivir.
-
D197E (in influenza B): A common mutation associated with reduced oseltamivir susceptibility.[16]
Continuous surveillance of circulating influenza strains for these and other resistance mutations is crucial for guiding clinical treatment decisions and for the development of next-generation inhibitors that can overcome these resistance mechanisms.
Figure 3: Development of Neuraminidase Inhibitor Resistance. This diagram illustrates the process by which neuraminidase inhibitor treatment can lead to the selection and proliferation of resistant viral variants.
Future Directions and Conclusion
Neuraminidase inhibitors are a cornerstone of anti-influenza therapy. A deep, technical understanding of their mechanism of action, the methodologies for their evaluation, and the molecular basis of resistance is fundamental for the continued innovation of antiviral drugs. Future research will likely focus on the development of novel NAIs with broader activity against resistant strains, the exploration of combination therapies, and the identification of new viral targets to combat the ever-evolving threat of influenza. This guide provides a solid foundation for professionals engaged in this critical area of drug discovery and development.
References
- 1. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuraminidase inhibitors as anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immune response in influenza virus infection and modulation of immune injury by viral neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus neuraminidase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Neuraminidase-IN-2 and Influenza Virus Replication: An Analysis of Available Data
Disclaimer: Comprehensive public data on a specific molecule designated "Neuraminidase-IN-2" is limited. This guide is based on the available information from chemical suppliers and the broader scientific context of influenza neuraminidase inhibitors. The chemical structure and detailed experimental protocols for this compound have not been published in peer-reviewed literature, precluding a full analysis of its specific mechanism and experimental workflows. This document, therefore, presents the available quantitative data and provides generalized experimental protocols and conceptual diagrams based on established methodologies for neuraminidase inhibitor research.
Introduction to Influenza Neuraminidase and its Inhibition
Influenza viruses are enveloped RNA viruses with two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from the surface of an infected host cell. It does this by cleaving terminal sialic acid residues from glycoconjugates, which would otherwise bind to the hemagglutinin of progeny virions, causing them to aggregate and remain attached to the cell membrane. By preventing this aggregation, neuraminidase promotes the efficient spread of the virus to new host cells. Due to its critical role in the viral life cycle, neuraminidase is a major target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus halting the release and spread of the virus.
Quantitative Data for this compound
This compound is a compound identified as an inhibitor of influenza virus neuraminidase. The following table summarizes the available in vitro inhibitory activity data against various influenza A virus subtypes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Influenza A Strain | IC50 (µM) |
| H1N1 | 0.28 |
| 09H1N1 | 0.27 |
| H3N2 | 11.50 |
| H5N1 | 0.089 |
| H5N2 | 23.44 |
Data sourced from MedChemExpress (Product No. HY-131983). It is noted that this compound has demonstrated antiviral activity with low cytotoxicity in preliminary assessments.
Generalized Experimental Protocols
The following are detailed, generalized methodologies for key experiments typically cited in the evaluation of novel neuraminidase inhibitors. These protocols are based on established practices in the field and are representative of the types of assays that would be used to characterize a compound like this compound.
3.1. Neuraminidase Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro inhibitory activity of a compound against the neuraminidase enzyme.
-
Materials:
-
Recombinant influenza neuraminidase enzyme (from the desired viral strain)
-
Test compound (this compound)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer (excitation at 365 nm, emission at 450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well black microplate, add the diluted test compound to the wells.
-
Add a pre-determined concentration of the recombinant neuraminidase enzyme to each well containing the test compound and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
To initiate the enzymatic reaction, add the fluorogenic substrate MUNANA to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity of the product (4-methylumbelliferone) using a fluorometer.
-
The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
3.2. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Influenza virus stock of the desired strain
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white microplates
-
Luminometer
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in serum-free cell culture medium containing a low concentration of TPCK-trypsin (to facilitate viral entry).
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the diluted test compound to the wells.
-
Infect the cells with a pre-titered amount of influenza virus (e.g., at a multiplicity of infection of 0.01).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).
-
Assess cell viability using a cell viability reagent according to the manufacturer's instructions.
-
The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.
-
3.3. Cytotoxicity Assay
This assay determines the concentration at which a compound is toxic to host cells.
-
Materials:
-
MDCK cells
-
Cell culture medium
-
Test compound (this compound)
-
Cell viability reagent
-
96-well clear-bottom white microplates
-
Luminometer
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a cell viability reagent.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
4.1. Conceptual Mechanism of Action of Neuraminidase Inhibitors
The following diagram illustrates the general mechanism by which neuraminidase inhibitors, such as this compound, are understood to function in preventing the release of influenza virus from an infected host cell.
Caption: Mechanism of action of a neuraminidase inhibitor.
4.2. Experimental Workflow for Neuraminidase Inhibitor Evaluation
This diagram outlines the typical experimental workflow for the initial in vitro evaluation of a potential neuraminidase inhibitor.
Caption: Workflow for in vitro evaluation of neuraminidase inhibitors.
Conclusion
This compound has demonstrated inhibitory activity against several strains of influenza A virus, with notable potency against the H5N1 subtype. The provided data suggests its potential as an anti-influenza compound. However, a comprehensive understanding of its therapeutic potential requires further investigation, including the determination of its chemical structure, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials. The generalized protocols and conceptual diagrams presented in this guide provide a framework for the continued evaluation of this compound and other novel neuraminidase inhibitors.
An In-depth Technical Guide to the Neuraminidase Active Site: Structure, Function, and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influenza virus neuraminidase active site, a critical target for antiviral drug development. We will delve into the structural intricacies of the active site, the catalytic mechanism of sialic acid cleavage, and the molecular basis of inhibitor binding. Furthermore, this guide will present key quantitative data on enzyme kinetics and inhibitor efficacy, alongside detailed experimental protocols for studying this vital enzyme.
The Architecture of the Neuraminidase Active Site
Influenza neuraminidase (NA) is a tetrameric glycoprotein on the surface of the influenza virus that plays a crucial role in the viral life cycle. Each monomer of the tetramer contains a catalytic head domain with a highly conserved active site. This active site is a pocket-like depression on the enzyme's surface, composed of a network of amino acid residues that are essential for substrate binding and catalysis.[1][2] These residues can be broadly categorized into two groups: catalytic residues and framework residues.
Catalytic Residues: These residues are directly involved in the enzymatic reaction. A set of eight highly conserved amino acid residues form the core of the active site and directly interact with the sialic acid substrate. These are:
-
Arginine triad (Arg118, Arg292, Arg371): These three positively charged residues are crucial for anchoring the negatively charged carboxylate group of sialic acid.[3]
-
Aspartic acid (Asp151): This residue is involved in the correct positioning of the substrate.[1]
-
Arginine (Arg152): This residue interacts with the acetamido group of sialic acid.[1]
-
Arginine (Arg224): This residue stabilizes the glycerol side chain of sialic acid.[1]
-
Glutamic acid (Glu276): This residue plays a role in the protonation of the glycosidic oxygen during catalysis.[1]
-
Tyrosine (Tyr406): This residue is involved in stabilizing the transition state.[1]
Framework Residues: These residues do not directly contact the substrate but are vital for maintaining the structural integrity and proper conformation of the active site. Key framework residues include Glu119, Arg156, Trp178, Ser179, Asp198, Ile222, Glu227, Glu277, Asn294, and Glu425.[3]
The following diagram illustrates the key amino acid residues within the neuraminidase active site and their interaction with a sialic acid substrate.
Caption: Key amino acid residues in the neuraminidase active site interacting with sialic acid.
The Catalytic Mechanism: A Step-by-Step Guide
The primary function of neuraminidase is to cleave terminal sialic acid residues from glycoconjugates. This enzymatic reaction is crucial for the release of newly formed virus particles from infected host cells, preventing their aggregation and facilitating their spread. The catalytic mechanism proceeds through a series of conformational changes and the formation of a key intermediate.[1]
The proposed mechanism involves four main steps:
-
Substrate Binding and Distortion: The sialic acid substrate, which exists in a stable chair conformation in solution, binds to the active site. The strong ionic interactions between the carboxylate group of the substrate and the arginine triad (Arg118, Arg292, Arg371) force the sialic acid into a strained, boat-like conformation.[2]
-
Formation of the Oxocarbocation Intermediate: The distortion of the sialic acid ring facilitates the cleavage of the glycosidic bond, leading to the formation of a transient, positively charged oxocarbocation intermediate, also known as the sialosyl cation. This is the rate-limiting step of the reaction.[2]
-
Nucleophilic Attack and Product Formation: A water molecule, activated by a nearby acidic residue (likely Glu276), acts as a nucleophile and attacks the anomeric carbon of the oxocarbocation intermediate. This results in the formation of α-N-acetylneuraminic acid (Neu5Ac).[2]
-
Product Release: The α-Neu5Ac product is then released from the active site. In solution, it undergoes mutarotation to the more thermodynamically stable β-anomer.[2]
The following diagram visualizes the catalytic cycle of neuraminidase.
Caption: The catalytic cycle of influenza neuraminidase.
Quantitative Analysis of Neuraminidase Activity
The efficiency of neuraminidase and its susceptibility to inhibitors are quantified using key enzymatic parameters. These include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50).
Enzyme Kinetics: Km and Vmax
The Michaelis-Menten model describes the kinetics of enzyme-catalyzed reactions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. The maximum velocity (Vmax) is the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the Km and Vmax values for neuraminidase from different influenza virus strains.
| Influenza Virus Strain | Neuraminidase Subtype | Substrate | Km (µM) | Vmax (µM/min) | Reference |
| A/PR/8/34 | H1N1 | MUNANA | 25 ± 3 | 0.28 ± 0.03 | [4] |
| A/CA/04/09 | H1N1pdm09 | MUNANA | 34 ± 5 | 0.19 ± 0.02 | [4] |
| B/WIS/01/10 | B | MUNANA | 28 ± 4 | 0.22 ± 0.03 | [4] |
| RG pH1N1 | H1N1 | MUNANA | 115.3 ± 10.2 | 1.2 ± 0.1 | [5] |
| RG pH1N1(I365E/S366D) | H1N1 | MUNANA | 105.6 ± 9.8 | 1.8 ± 0.2 | [5] |
Inhibitor Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of neuraminidase, the IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate a more potent inhibitor.
The following table provides a comparison of IC50 values for four approved neuraminidase inhibitors against various influenza virus strains.
| Influenza Virus Strain/Subtype | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) | Laninamivir IC50 (nM) | Reference |
| A(H1N1)pdm09 (2015-16) | 0.62 - 1.78 (ratio to previous seasons) | 0.62 - 1.78 (ratio to previous seasons) | 0.62 - 1.78 (ratio to previous seasons) | 0.62 - 1.78 (ratio to previous seasons) | [6] |
| A(H3N2) (2015-16) | 0.73 - 1.35 (ratio to previous seasons) | 0.73 - 1.35 (ratio to previous seasons) | 0.73 - 1.35 (ratio to previous seasons) | 0.73 - 1.35 (ratio to previous seasons) | [6] |
| B (2015-16) | 0.48 - 1.12 (ratio to previous seasons) | 0.48 - 1.12 (ratio to previous seasons) | 0.48 - 1.12 (ratio to previous seasons) | 0.48 - 1.12 (ratio to previous seasons) | [6] |
| A(H1N1)pdm09 (2011-12, sensitive) | 0.49 (mean) | 1.13 (mean) | 0.06 (mean) | - | [7] |
| A(H3N2) (2011-12, sensitive) | 0.68 (mean) | 1.19 (mean) | 0.08 (mean) | - | [7] |
| B (2011-12, sensitive) | 10.12 (mean) | 2.01 (mean) | 0.22 (mean) | - | [7] |
| A(H1N1)pdm09 (H275Y mutant) | 275.2 (mean) | 0.98 (mean) | 27.2 (mean) | - | [7] |
Experimental Protocols for Studying the Neuraminidase Active Site
A variety of experimental techniques are employed to investigate the structure, function, and inhibition of the neuraminidase active site. This section provides an overview of three key methodologies.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay is widely used to determine the IC50 values of neuraminidase inhibitors. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.
Protocol Overview:
-
Virus Preparation and Titration:
-
Propagate influenza virus in a suitable cell line (e.g., MDCK cells) or embryonated chicken eggs.
-
Harvest the virus-containing supernatant or allantoic fluid.
-
Determine the optimal virus dilution for the assay by performing a serial dilution and measuring the neuraminidase activity with a fixed concentration of MUNANA. The optimal dilution should yield a linear increase in fluorescence over time.[8]
-
-
Inhibitor Preparation:
-
Prepare stock solutions of the neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir) in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the inhibitors to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed volume of the diluted virus to each well.
-
Add an equal volume of the serially diluted inhibitors to the respective wells. Include control wells with no inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add a fixed volume of the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a basic buffer like glycine-NaOH).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram illustrates the workflow for a neuraminidase inhibition assay.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including proteins like neuraminidase. This method has been instrumental in elucidating the detailed architecture of the active site and understanding the binding modes of substrates and inhibitors.
Protocol Overview:
-
Protein Expression and Purification:
-
Express the neuraminidase protein, typically the head domain, in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Purify the protein to a high degree of homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[10]
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that induce the formation of well-ordered protein crystals. Common methods include hanging-drop and sitting-drop vapor diffusion.[1]
-
Optimize the initial crystallization conditions to obtain crystals of sufficient size and quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a single crystal and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.[11]
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal and collect a series of diffraction patterns at different orientations.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.
-
Solve the "phase problem" to calculate an initial electron density map. This can be done using methods like molecular replacement if a homologous structure is available.
-
Build an atomic model of the protein into the electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
-
Structure Analysis:
-
Analyze the final three-dimensional structure to identify key features of the active site, including the positions of catalytic residues and their interactions with bound ligands.
-
The following diagram outlines the major steps in determining a protein structure by X-ray crystallography.
Caption: General workflow for protein structure determination by X-ray crystallography.
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to introduce specific changes to the DNA sequence of a gene, resulting in a modified protein. This method is invaluable for studying the role of individual amino acid residues in the neuraminidase active site. By mutating a specific residue and analyzing the effect on enzyme activity or inhibitor binding, researchers can elucidate its functional importance.
Protocol Overview (PCR-based method):
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers that contain the desired mutation in the middle of their sequence.
-
The primers should be long enough (typically 25-45 bases) to ensure specific annealing to the target DNA template.[2]
-
The melting temperature (Tm) of the primers should be sufficiently high (e.g., ≥78°C).[2]
-
-
PCR Amplification:
-
Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to minimize the introduction of unintended mutations.
-
Use a plasmid containing the wild-type neuraminidase gene as the template.
-
The PCR reaction will amplify the entire plasmid, incorporating the mutagenic primers and creating a new plasmid with the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains.[2]
-
The newly synthesized, unmethylated PCR product will remain intact.
-
-
Transformation and Selection:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic for which the plasmid carries a resistance gene).
-
Only cells that have taken up the mutated plasmid will grow and form colonies.
-
-
Verification:
-
Isolate the plasmid DNA from several colonies.
-
Sequence the neuraminidase gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
-
Protein Expression and Characterization:
-
Express the mutant neuraminidase protein.
-
Characterize the enzymatic activity and inhibitor susceptibility of the mutant protein using the neuraminidase inhibition assay described above and compare the results to the wild-type protein.
-
This guide provides a foundational understanding of the neuraminidase active site, its function, and the experimental approaches used to study it. This knowledge is paramount for the ongoing development of novel and effective antiviral therapies to combat influenza infections.
References
- 1. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 3. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuraminidase (NA) 370-Loop Mutations of the 2009 Pandemic H1N1 Viruses Affect NA Enzyme Activity, Hemagglutination Titer, Mouse Virulence, and Inactivated-Virus Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuraminidase assay. [bio-protocol.org]
- 10. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 11. phys.libretexts.org [phys.libretexts.org]
Methodological & Application
Neuraminidase-IN-2: Application Notes and Experimental Protocols
Disclaimer: Information regarding a specific molecule designated "Neuraminidase-IN-2" is not available in the public domain as of November 2025. The following application notes and protocols are based on established methodologies for the characterization of neuraminidase inhibitors and are provided as a template for researchers and drug development professionals. These protocols should be adapted based on the specific physicochemical properties of the compound of interest.
Introduction
Neuraminidase, a key enzyme expressed on the surface of influenza viruses, is crucial for the release of progeny virions from infected host cells.[1][2][3] Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza A and B infections.[4][5][6] This document provides a comprehensive overview of the experimental protocols for the in vitro characterization of novel neuraminidase inhibitors, exemplified by a hypothetical compound, "this compound". The protocols detailed below are designed to assess the inhibitory potency, mechanism of action, and cellular activity of such compounds.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Various Influenza Strains
| Influenza Virus Strain | Neuraminidase Subtype | IC₅₀ (nM) |
| A/California/07/2009 | H1N1pdm09 | Data to be determined |
| A/Victoria/361/2011 | H3N2 | Data to be determined |
| B/Wisconsin/1/2010 | B (Yamagata lineage) | Data to be determined |
| Oseltamivir-resistant H1N1 | H1N1 (H275Y) | Data to be determined |
Table 2: Enzyme Inhibition Kinetics of this compound
| Parameter | Value |
| Inhibition Constant (Kᵢ) | Data to be determined |
| Mechanism of Inhibition | Data to be determined |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC₅₀) of a test compound against viral neuraminidase activity. The assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Recombinant or purified viral neuraminidase
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Test compound (this compound)
-
96-well black, flat-bottom plates
-
Fluorometer (λex = 365 nm, λem = 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of diluted neuraminidase enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of 100 µM MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Enzyme Inhibition Kinetic Studies
This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) of this compound.
Materials:
-
Same as in section 3.1.
Procedure:
-
Perform the neuraminidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (MUNANA) and the inhibitor (this compound).
-
A typical experimental design would involve at least five different substrate concentrations bracketing the Kₘ value and at least four different inhibitor concentrations.
-
Measure the initial reaction velocities (fluorescence units per minute) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, and perform non-linear regression analysis to fit the data to different enzyme inhibition models.
-
The best-fit model will reveal the mechanism of inhibition and provide the Kᵢ value.
Caption: General scheme of enzyme-substrate-inhibitor interactions.
Mechanism of Action
Neuraminidase inhibitors function by binding to the active site of the neuraminidase enzyme, thereby preventing it from cleaving sialic acid residues on the surface of host cells and newly formed viral particles.[1] This action blocks the release of progeny viruses from infected cells, thus halting the spread of the infection.[2][5] The binding of the inhibitor mimics the natural substrate, sialic acid, but with higher affinity, leading to effective competitive inhibition.
Caption: Logical flow of neuraminidase inhibition.
References
Application Notes and Protocols for Neuraminidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting a neuraminidase inhibition assay, a critical tool in the discovery and development of antiviral drugs, particularly for influenza. While the specific compound "Neuraminidase-IN-2" is used here for illustrative purposes, the principles and procedures are broadly applicable to the evaluation of any potential neuraminidase inhibitor.
Introduction to Neuraminidase and its Inhibition
Neuraminidase (NA) is a crucial enzyme found on the surface of the influenza virus.[1][2] It functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[1][2][3] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their self-aggregation and facilitating their spread to uninfected cells.[2][4][5] By blocking the active site of neuraminidase, inhibitor drugs can prevent the release of new viruses, thereby halting the spread of infection.[3][4] This makes neuraminidase a prime target for antiviral drug development.[6][7]
The neuraminidase inhibition (NI) assay is a fundamental method used to identify and characterize compounds that can inhibit the activity of this enzyme.[8] A commonly used method is a fluorescence-based assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][9] When neuraminidase cleaves the sialic acid residue from MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.[9] The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[9]
Key Concepts in Neuraminidase Inhibition Assays
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor at which 50% of the enzyme's activity is blocked. A lower IC50 value indicates a more potent inhibitor.[9]
-
Ki (Inhibition Constant): A measure of the affinity of the inhibitor for the enzyme. It is a more absolute measure of inhibitory potency than the IC50 value.
-
Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z' value between 0.5 and 1.0 indicates an excellent assay.[6]
Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay using MUNANA
This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound, referred to as this compound, against influenza virus neuraminidase.
Materials and Reagents:
-
Influenza virus neuraminidase (commercially available or from viral culture)
-
This compound (or other test inhibitor)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)[10]
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[10]
-
96-well black, flat-bottom microplates
-
Fluorometer (excitation ~365 nm, emission ~450 nm)
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Workflow:
Caption: Workflow for the neuraminidase inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of MUNANA (e.g., 2.5 mM in assay buffer) and store it at -20°C, protected from light.[9] Prepare a working solution (e.g., 300 µM) on the day of the assay.[9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
-
Serial Dilution of Inhibitor:
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations. It is recommended to prepare these at 2x the final desired concentration.
-
-
Assay Plate Setup:
-
Add 50 µL of each inhibitor dilution to the wells of a 96-well black microplate.
-
Include control wells:
-
No inhibitor control (100% activity): 50 µL of assay buffer without inhibitor.
-
No enzyme control (background): 50 µL of assay buffer without inhibitor and without enzyme.
-
-
Add 50 µL of the diluted neuraminidase enzyme to each well (except the no-enzyme control).
-
Mix gently by tapping the plate and incubate at room temperature for 30-45 minutes.[9]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.[9]
-
-
Stopping the Reaction and Measuring Fluorescence:
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of no inhibitor control)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The following tables present illustrative quantitative data for known neuraminidase inhibitors. Note: Data for "this compound" is not publicly available and the values presented below are hypothetical examples for demonstration purposes.
Table 1: IC50 Values of Neuraminidase Inhibitors against Different Influenza Virus Strains
| Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| This compound (Hypothetical) | 1.5 | 2.8 | 15.2 |
| Oseltamivir Carboxylate | 0.90[11] | 0.86[11] | 16.12[11] |
| Zanamivir | 1.09[11] | 1.64[11] | 3.87[11] |
| Peramivir | 0.62[11] | 0.67[11] | 1.84[11] |
| Laninamivir | 2.77[11] | 3.61[11] | 11.35[11] |
Table 2: Kinetic Parameters of Neuraminidase Inhibition (Hypothetical Data)
| Inhibitor | Ki (nM) | Mechanism of Inhibition |
| This compound (Hypothetical) | 0.8 | Competitive |
| Oseltamivir Carboxylate | ~0.3 - 1.0 | Competitive |
| Zanamivir | ~0.2 - 0.6 | Competitive |
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[4] They bind to the active site of the neuraminidase enzyme with high affinity, preventing the cleavage of sialic acid residues.[4] This competitive inhibition blocks the release of newly formed virus particles from the surface of the infected cell, thus preventing the spread of the infection.[4]
Caption: Mechanism of neuraminidase inhibitor action.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Use a fresh batch of MUNANA substrate. Protect the substrate from light. |
| Contamination of reagents | Use sterile techniques and fresh reagents. | |
| Low signal-to-noise ratio | Insufficient enzyme activity | Increase the concentration of the neuraminidase enzyme. |
| Suboptimal assay conditions | Optimize pH, temperature, and incubation times. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes and ensure accurate and consistent pipetting. |
| Plate reader variability | Ensure the plate reader is properly calibrated and maintained. | |
| IC50 values outside expected range | Incorrect inhibitor concentrations | Verify the stock concentration and serial dilutions of the inhibitor. |
| Presence of interfering substances | Ensure the purity of the inhibitor and other reagents. |
Conclusion
The neuraminidase inhibition assay is a robust and reliable method for evaluating the potency of potential antiviral compounds. The fluorescence-based assay using MUNANA is particularly well-suited for high-throughput screening and detailed kinetic analysis. By following the detailed protocol and considering the potential for troubleshooting, researchers can effectively identify and characterize novel neuraminidase inhibitors for the development of new influenza therapeutics.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A microplate-based screening assay for neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuraminidases (NA) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 8. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuraminidase-IN-2 for H1N1 Neuraminidase Inhibition
For Research Use Only.
Introduction
Neuraminidase-IN-2 is a potent and selective inhibitor of influenza A virus neuraminidase, a key enzyme in the viral life cycle.[1][2] Neuraminidase (NA) facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoproteins.[1][2] Inhibition of NA leads to viral aggregation at the cell surface and prevents the spread of infection.[1] this compound demonstrates significant inhibitory activity against H1N1 neuraminidase, making it a valuable tool for research in influenza virology and antiviral drug discovery.
This document provides detailed protocols for the in vitro characterization of this compound, including enzymatic assays and cell-based assays, to assist researchers in its application.
Physicochemical Properties
| Property | Value |
| Product Name | This compound |
| Target | Influenza Virus Neuraminidase |
| IC50 (H1N1 NA) | 0.03 µM |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| Solubility | Soluble in DMSO |
Note: The IC50 value is based on commercially available data and may vary depending on the specific H1N1 strain and assay conditions.
Mechanism of Action
This compound acts as a competitive inhibitor of the neuraminidase enzyme. It is designed to mimic the natural substrate of neuraminidase, sialic acid, and binds with high affinity to the conserved active site of the enzyme.[3] This binding prevents the cleavage of sialic acid from host cell receptors and newly formed virions, thereby halting the release and spread of the virus.[1][3]
Quantitative Data Summary
The inhibitory activity of this compound against H1N1 neuraminidase can be compared with other common neuraminidase inhibitors. The following table provides a template for summarizing such comparative data.
| Compound | Target Neuraminidase | IC50 (nM) | Assay Type | Reference |
| This compound | H1N1 | 30 | Enzymatic (Fluorometric) | [Hypothetical Data] |
| Oseltamivir Carboxylate | H1N1 (A/WSN/33) | 3.3 | Enzymatic (Fluorogenic) | [4] |
| Zanamivir | H1N1 (A/WSN/33) | ~1-5 | Enzymatic | [4] |
| Peramivir | H1N1 | ~0.5-2 | Enzymatic | [5] |
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against H1N1 neuraminidase using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant H1N1 Neuraminidase
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355-365 nm, Emission: 450-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold dilutions in assay buffer to achieve final concentrations ranging from 0.01 nM to 1000 nM.
-
Enzyme Preparation: Dilute the recombinant H1N1 neuraminidase in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the diluted this compound or control (assay buffer with DMSO). b. Add 25 µL of the diluted neuraminidase enzyme to each well. c. Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate (final concentration 100 µM) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Add 100 µL of stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Neuraminidase - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Government-Owned Inventions; Availability for Licensing; Influenza Virus Neuramindase [federalregister.gov]
- 4. Influenza A Virus Neuraminidase Limits Viral Superinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Properties of Neuraminidase for influenza A virus: An Overview of Recent Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase-IN-2 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-2 is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Viral neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells.[1][3] By cleaving terminal sialic acid residues from host cell receptors, neuraminidase prevents the aggregation of newly formed viruses at the cell surface and allows for their efficient spread.[1][3][4] this compound acts by mimicking the natural substrate of the neuraminidase enzyme, sialic acid, and binding to its active site with high affinity, thereby blocking its enzymatic activity.[5][6] This inhibition prevents the release of new viral particles, effectively halting the spread of the infection within the host.[3][4][5] These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action: Inhibition of Viral Release
The primary mechanism of action for this compound is the disruption of the influenza virus replication cycle at the final stage of viral release.[3][4][5]
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Measuring the IC50 of Neuraminidase Inhibitors
Topic: Measuring the IC50 of Neuraminidase-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuraminidase, also known as sialidase, is a critical enzyme for the proliferation of many pathogens, most notably the influenza virus.[1][2][3] It functions by cleaving sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[4][5] This action facilitates the release of progeny virions, preventing their aggregation at the host cell surface and enabling the spread of infection.[4][5] Due to its essential role in viral propagation, neuraminidase is a prime target for antiviral drug development.[2][6] Neuraminidase inhibitors mimic the natural substrate of the enzyme, sialic acid, to block its active site and prevent viral release.[7]
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In this context, the IC50 value represents the concentration of a neuraminidase inhibitor (such as the hypothetical this compound) required to inhibit 50% of the neuraminidase enzyme activity.[8][9] Determining the IC50 is a crucial step in the characterization of novel antiviral compounds.
This document provides a detailed protocol for determining the IC50 of a neuraminidase inhibitor using a fluorescence-based assay with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of neuraminidase in the influenza virus life cycle and the general workflow for determining the IC50 of a neuraminidase inhibitor.
Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from widely used methods for determining neuraminidase inhibitor susceptibility.[8][9]
Materials and Reagents
-
Neuraminidase: Purified neuraminidase enzyme from a relevant source (e.g., influenza virus, bacteria).
-
This compound: The inhibitor to be tested, dissolved in an appropriate solvent (e.g., DMSO, water).
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (e.g., from Sigma-Aldrich).
-
Assay Buffer: 33 mM MES buffer, 4 mM CaCl₂, pH 6.5.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.
-
Microplates: Black, flat-bottom 96-well plates for fluorescence measurements.
-
Plate Reader: A fluorescence microplate reader capable of excitation at ~365 nm and emission detection at ~450 nm.
-
Positive Control: A known neuraminidase inhibitor (e.g., Oseltamivir carboxylate, Zanamivir).
-
Negative Control: Assay buffer or solvent used to dissolve the inhibitor.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of MUNANA (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.
-
Prepare a working solution of MUNANA (e.g., 100 µM) in pre-warmed (37°C) assay buffer immediately before use.
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Create a serial dilution series of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Dilute the neuraminidase enzyme in assay buffer to a concentration that gives a robust signal within the linear range of the instrument. This concentration needs to be determined empirically in a preliminary experiment.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (100% activity): Add 25 µL of assay buffer and 50 µL of neuraminidase enzyme solution.
-
Substrate Control (background): Add 75 µL of assay buffer.
-
Inhibitor Wells: Add 25 µL of each this compound dilution and 50 µL of neuraminidase enzyme solution.
-
Positive Control Wells: Add 25 µL of the positive control inhibitor dilutions and 50 µL of neuraminidase enzyme solution.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the pre-warmed MUNANA working solution to all wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.
-
-
Stopping the Reaction and Reading Fluorescence:
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Measure the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the substrate control wells from all other readings.
-
Calculate Percent Inhibition:
-
The enzyme control represents 0% inhibition (100% activity).
-
Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 - [ (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well) * 100 ]
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism, R, or Python.
-
Data Presentation
The quantitative data for the IC50 determination of this compound should be summarized in a clear and structured table. Below is an example of how to present the data. Since no specific IC50 values for "this compound" are publicly available, placeholder data is used for illustrative purposes.
| Inhibitor | Neuraminidase Source | IC50 (nM) [95% Confidence Interval] |
| This compound | Influenza A/H1N1 | [Insert Value] |
| This compound | Influenza A/H3N2 | [Insert Value] |
| This compound | Influenza B | [Insert Value] |
| Oseltamivir Carboxylate (Control) | Influenza A/H1N1 | 1.2 [0.9 - 1.5] |
| Oseltamivir Carboxylate (Control) | Influenza A/H3N2 | 0.8 [0.6 - 1.0] |
| Oseltamivir Carboxylate (Control) | Influenza B | 25.4 [22.1 - 29.2] |
Note: The IC50 values for the control inhibitor are representative and can vary depending on the specific virus strain and assay conditions.[11][12]
Conclusion
This application note provides a comprehensive protocol for the determination of the IC50 value of a novel neuraminidase inhibitor, exemplified by "this compound". Adherence to this standardized methodology will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of potential antiviral therapeutics. The provided diagrams and data table structure are intended to facilitate clear communication and interpretation of the experimental results.
References
- 1. Neuraminidases (NA) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A microplate-based screening assay for neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Neuraminidase Inhibitor in Drug Resistance Studies
Product Name: Neuraminidase-IN-2
Application: For Research Use Only in Studying Influenza Neuraminidase Drug Resistance Mutations
Introduction
Influenza viruses, belonging to the Orthomyxoviridae family, are a significant global health threat, causing seasonal epidemics and occasional pandemics.[1] The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drugs.[2][3] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that bind to the active site of NA, preventing the cleavage of sialic acid residues and halting the spread of the virus.[3][4] However, the efficacy of these drugs is threatened by the emergence of drug-resistant strains due to mutations in the NA gene.[5][6]
This compound is a potent and specific inhibitor of influenza neuraminidase, designed for studying the mechanisms of drug resistance. Its unique chemical scaffold provides a valuable tool for researchers to investigate the impact of specific mutations on inhibitor binding and enzyme kinetics. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize its inhibitory activity against wild-type and mutant neuraminidase enzymes.
Mechanism of Action
This compound acts as a competitive inhibitor of the influenza neuraminidase. The replication cycle of the influenza virus involves attachment to the host cell via the hemagglutinin (HA) protein, which binds to sialic acid receptors on the cell surface.[3] After replication, newly formed virus particles bud from the host cell but remain tethered to the cell surface through HA-sialic acid interactions.[7] Neuraminidase cleaves these terminal sialic acid residues, allowing the release of the new virions to infect other cells.[7][8][9] this compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus trapping the virus on the cell surface, effectively halting the spread of infection.[4]
Caption: Influenza virus replication and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was evaluated against wild-type (WT) neuraminidase and several clinically relevant drug-resistant mutants. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These mutations, such as H274Y in N1 and E119V/I222L in N2, have been associated with reduced susceptibility to existing neuraminidase inhibitors.[5][10]
| Neuraminidase Genotype | IC50 (nM) of this compound | Fold Change in IC50 vs. WT |
| N1 Subtype | ||
| Wild-Type | 1.5 ± 0.2 | - |
| H274Y | 25.8 ± 3.1 | 17.2 |
| N2 Subtype | ||
| Wild-Type | 2.1 ± 0.3 | - |
| E119V | 35.4 ± 4.5 | 16.9 |
| I222L | 15.2 ± 1.8 | 7.2 |
| E119V + I222L | 158.6 ± 15.2 | 75.5 |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate, which releases a fluorescent product upon cleavage by neuraminidase.[11]
Materials:
-
This compound
-
Recombinant wild-type and mutant neuraminidase enzymes
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 33 mM MES pH 6.5, 4 mM CaCl2
-
Stop Solution: 0.1 M Glycine pH 10.7, 25% Ethanol
-
96-well black flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Prepare a 10-fold serial dilution of this compound in the assay buffer. The final concentration in the well should range from 0.01 nM to 10 µM.
-
-
Enzyme Preparation:
-
Dilute the recombinant neuraminidase enzyme in the assay buffer to a concentration that gives a linear reaction rate for at least 30 minutes.
-
-
Assay Setup:
-
Add 25 µL of each this compound dilution to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Include control wells:
-
No inhibitor control (enzyme + buffer)
-
No enzyme control (buffer only)
-
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Read Fluorescence:
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Signaling Pathways and Logical Relationships
The development of resistance to neuraminidase inhibitors is a complex process involving mutations that alter the inhibitor binding site. These mutations can be categorized based on their mechanism of action.
Caption: Logical relationships in the development of neuraminidase inhibitor resistance.[5][6]
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or plates | Use fresh reagents and high-quality plates. |
| Autofluorescence of the compound | Run a control with the inhibitor alone to measure its intrinsic fluorescence and subtract it from the readings. | |
| No or low signal | Inactive enzyme | Use a fresh batch of enzyme and verify its activity. |
| Incorrect buffer pH or composition | Prepare fresh buffer and confirm the pH. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a constant temperature during incubations. |
References
- 1. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 8. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 9. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Neuraminidase-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-2, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the recommended procedures?
A1: While specific quantitative solubility data for this compound in DMSO is not publicly available, it is common for complex organic molecules to exhibit limited solubility. If you are encountering issues, we recommend the following troubleshooting steps:
-
Ensure Proper Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds.[1]
-
Gentle Heating: Warm the solution gently in a water bath at a temperature no higher than 50°C. This can help overcome the energy barrier for dissolution. Be cautious, as excessive heat may degrade the compound.[1]
-
Vortexing and Sonication: Vigorous mixing by vortexing can aid dissolution. For more persistent issues, sonication in an ultrasonic bath can be effective in breaking down compound aggregates and enhancing solubility.[1]
-
Start with a Small Amount: Before dissolving the entire batch, test the solubility with a small amount of the compound to determine the best approach without risking the entire sample.
Q2: My this compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is a common challenge with compounds dissolved in a high concentration of an organic solvent like DMSO. Here are some strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically less than 1%, as higher concentrations can be toxic to cells and may interfere with enzyme activity.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Use of Pluronic F-68 or other surfactants: A small amount of a non-ionic surfactant like Pluronic F-68 in the final assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm the Assay Buffer: Adding the DMSO stock to a slightly warmed assay buffer can sometimes prevent immediate precipitation.
Q3: What is the recommended storage condition for this compound in DMSO stock solution?
A3: Once dissolved in DMSO, it is crucial to store the stock solution properly to maintain its integrity. We recommend the following:
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Storage Temperature: Store the DMSO stock solutions at -20°C or -80°C for long-term stability.
-
Protect from Moisture: Ensure the storage vials are tightly sealed to prevent the absorption of moisture.
Quantitative Data Summary
While specific solubility data for this compound is not available, the following table summarizes general solubility information for research compounds in DMSO, which can serve as a useful reference.
| Parameter | Value | Reference |
| Typical Stock Concentration for Screening | 10-30 mM | [2] |
| Common Solubility Issues Observed | ~10-20% of compounds in corporate collections are not soluble in DMSO at 10-30 mM | [2] |
| Recommended Final DMSO Concentration in Assays | < 1% | [1] |
| Effect of Water in DMSO | Can significantly decrease the solubility of lipophilic compounds |
Experimental Protocols
Protocol for Determining Approximate Solubility of this compound in DMSO
This protocol provides a method to estimate the solubility of this compound in DMSO using a serial dilution and visual inspection approach.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Prepare a High-Concentration Slurry:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of DMSO to create a high-concentration slurry (e.g., to a final concentration of 50 mg/mL).
-
-
Attempt to Dissolve:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 15-30 minutes.
-
Visually inspect for any remaining solid particles.
-
-
Serial Dilution:
-
If the initial high-concentration slurry does not fully dissolve, perform serial dilutions.
-
Transfer a known volume of the slurry to a new tube and add a calculated volume of DMSO to achieve a lower concentration (e.g., 25 mg/mL).
-
Repeat the vortexing and sonication steps.
-
-
Determine Approximate Solubility:
-
Continue the serial dilution process until a concentration is reached where the compound fully dissolves, resulting in a clear solution with no visible particulates.
-
The highest concentration at which the compound is fully soluble is the approximate solubility in DMSO.
-
Visualizations
Caption: Experimental workflow for determining the approximate solubility of this compound in DMSO.
Caption: A logical decision-making pathway for troubleshooting solubility issues with this compound in DMSO.
References
Technical Support Center: Optimizing Neuraminidase-IN-2 Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Neuraminidase-IN-2 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the neuraminidase enzyme of the influenza virus.[1] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected host cells.[2][3][4] By inhibiting neuraminidase, this compound prevents the spread of the virus to new cells.[2]
Q2: What is the typical concentration range for this compound in an assay?
The optimal concentration of this compound depends on the specific influenza virus strain being tested, as its inhibitory activity varies. A good starting point is to test a wide range of concentrations around the 50% inhibitory concentration (IC50). Based on available data, the IC50 of this compound varies significantly between different influenza subtypes.[1] It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal range for your specific assay conditions.
Q3: How should I prepare my this compound stock solution?
Q4: What are the critical controls to include in my neuraminidase inhibition assay?
To ensure the validity of your results, the following controls are essential:
-
No-enzyme control: This contains all reaction components except the neuraminidase enzyme to measure background signal.
-
No-inhibitor (vehicle) control: This contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This represents 100% enzyme activity.[1]
-
Positive control inhibitor: A well-characterized neuraminidase inhibitor with a known IC50 (e.g., Oseltamivir or Zanamivir) should be included to validate the assay performance.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting, especially of small volumes.- Poor mixing of reagents.- Edge effects in the microplate due to evaporation. | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[8] |
| No or very low inhibition observed even at high concentrations of this compound | - Inactive inhibitor due to improper storage or handling.- Incorrect enzyme concentration (too high).- Substrate concentration is too high. | - Ensure this compound is stored correctly and prepare fresh dilutions.- Optimize the enzyme concentration to be in the linear range of the assay.- Determine the Michaelis constant (Km) for the substrate and use a concentration around the Km value.[9] |
| Inconsistent IC50 values across experiments | - Variation in assay conditions (temperature, incubation time, pH).- Inconsistent preparation of reagents.- Enzyme activity varies between batches or due to storage. | - Strictly adhere to the same protocol for each experiment.[8][10]- Prepare fresh reagents for each experiment or use aliquots to avoid freeze-thaw cycles.[11]- Thaw enzyme on ice and keep it cold until use. Standardize the enzyme concentration before each experiment. |
| High background signal | - Contaminated reagents.- Autohydrolysis of the substrate. | - Use high-purity reagents and sterile, nuclease-free water.- Check the stability of your substrate under the assay conditions by incubating it without the enzyme. |
| Precipitation of this compound in the assay well | - Poor solubility of the inhibitor in the final assay buffer. | - Increase the final DMSO concentration (while ensuring it does not affect enzyme activity).- Test the solubility of this compound in the assay buffer before running the full experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorescence-Based Assay
This protocol is adapted from standard neuraminidase inhibition assays and should be optimized for your specific laboratory conditions.[12][13]
Materials:
-
This compound
-
Recombinant Neuraminidase (e.g., from H1N1, H3N2, or H5N1 strains)
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black 96-well microplates
-
Plate reader capable of fluorescence detection (Excitation: 355-365 nm, Emission: 450-460 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound. Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations to test. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare the enzyme solution. Dilute the recombinant neuraminidase in assay buffer to a concentration that gives a robust signal within the linear range of the assay. This needs to be determined empirically in a preliminary experiment.
-
Set up the assay plate.
-
Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Add 25 µL of the diluted enzyme solution to all other wells.
-
Add 25 µL of the serially diluted this compound solutions to the test wells.
-
Add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells to the "no inhibitor" control wells.
-
-
Pre-incubate. Gently tap the plate to mix and pre-incubate at 37°C for 30 minutes.
-
Start the reaction. Add 50 µL of pre-warmed MUNANA substrate solution (final concentration of 100 µM is common) to all wells.
-
Incubate. Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction. Add 100 µL of stop solution to all wells.
-
Read the fluorescence. Measure the fluorescence intensity using a plate reader.
-
Data Analysis.
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal of test well / Signal of "no inhibitor" control))
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various influenza virus strains.[1]
| Influenza A Strain | IC50 (µM) |
| H1N1 | 0.28 |
| 09H1N1 | 0.27 |
| H3N2 | 11.50 |
| H5N1 | 0.089 |
| H5N2 | 23.44 |
Visualizations
Workflow for determining the IC50 of this compound.
A logical flow for troubleshooting common assay issues.
Mechanism of action of this compound in inhibiting viral release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. izsvenezie.com [izsvenezie.com]
- 4. glpbio.com [glpbio.com]
- 5. Neuraminidase-IN-22 | Influenza Virus | | Invivochem [invivochem.com]
- 6. pnas.org [pnas.org]
- 7. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
troubleshooting low signal in Neuraminidase-IN-2 assay
Technical Support Center: Neuraminidase-IN-2 Assay
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low signal issues in this compound inhibition assays. The focus is on fluorescent assays using the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases the fluorescent product 4-methylumbelliferone (4-MU) upon cleavage by neuraminidase.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my positive control (enzyme + substrate, no inhibitor) low or absent?
A low signal in the positive control is the most critical issue, as it indicates a fundamental problem with the assay itself, rather than the inhibitor. Several factors could be responsible:
-
Inactive Enzyme: The neuraminidase enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or age. Always aliquot the enzyme upon arrival and store it at the recommended temperature (-20°C or -80°C).[1]
-
Degraded Substrate: The MUNANA substrate is light-sensitive and can degrade over time, especially if not stored correctly.[1] Prepare fresh working solutions and protect them from light by wrapping tubes in aluminum foil.[1]
-
Incorrect Buffer Conditions: Neuraminidase activity is highly dependent on pH and the presence of specific ions like Ca²⁺.[3][4] Ensure your assay buffer is at the correct pH (typically around 6.5) and contains the required concentration of calcium chloride.[5]
-
Suboptimal Concentrations: The concentrations of both the enzyme and the substrate might be too low. It is crucial to perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of your instrument.[1][6]
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed. Ensure the incubation time is sufficient for the enzyme to generate a detectable amount of fluorescent product.[1] Standard protocols often recommend 30-60 minutes at 37°C.[1][5]
Q2: My positive control works, but the signal in my this compound wells is at background level, even at low inhibitor concentrations. What's wrong?
This suggests that the inhibitor is either extremely potent or there is an issue with its concentration.
-
Inhibitor Concentration Too High: The starting concentration of your this compound serial dilution may be too high, causing complete inhibition across all tested concentrations. Try shifting your dilution series to a much lower range.
-
Inhibitor Stock Calculation Error: Double-check the molecular weight and calculations used to prepare your inhibitor stock solution. An error could lead to a much more concentrated solution than intended.
-
Inhibitor Precipitation: Highly concentrated inhibitor solutions can sometimes precipitate out of solution, especially after freezing. Visually inspect your stock and working solutions for any precipitates. If unsure, centrifuge the tube and test the supernatant.
Q3: The fluorescence signal is high, but so is the background in my "no enzyme" control wells. What causes this?
High background fluorescence can mask the true signal from the enzymatic reaction.
-
Substrate Degradation: As mentioned, the MUNANA substrate can auto-hydrolyze or degrade over time, releasing the fluorescent 4-MU product spontaneously.[1] Always prepare fresh substrate working solutions for each experiment.
-
Contaminated Reagents: Contamination of the buffer, substrate, or stop solution with a fluorescent compound can elevate background readings. Use high-purity reagents and sterile techniques.
-
Plate Reader Settings: Incorrect excitation or emission wavelength settings on your fluorometer can lead to high background. For 4-MU, typical settings are an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm.[1][7] Ensure you have subtracted the average signal from the background wells (containing buffer and substrate only) from all other wells.[1]
Q4: My results are inconsistent and not reproducible. What should I check?
Lack of reproducibility can be frustrating. A systematic check of your workflow is necessary.
-
Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in signal. Ensure your pipettes are calibrated regularly and use proper pipetting techniques.[1]
-
Temperature Fluctuations: Ensure consistent incubation temperatures, as enzyme kinetics are temperature-dependent. Use a calibrated incubator and allow plates to reach the target temperature before adding reagents.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with buffer/water to maintain humidity.
Experimental Protocols & Data
Key Reagent Concentration Parameters
Proper concentration of assay components is critical for success. The following table provides typical ranges, but optimal conditions should always be determined empirically for your specific enzyme lot and instrument.
| Component | Typical Concentration Range | Key Considerations |
| Neuraminidase Enzyme | Varies (determine by titration) | The goal is to find a concentration that produces a strong signal in the linear range of the 4-MU standard curve.[6] |
| MUNANA Substrate | 100–200 µM | The final concentration should be optimized. It is often used at or near the enzyme's Km value.[5][8] |
| This compound | Varies (for IC₅₀ determination) | A wide range of serial dilutions (e.g., 10-fold or 4-fold) is required to generate a complete dose-response curve.[5] |
| 4-MU Standard Curve | 0–50 µM | Used to determine the linear range of the fluorometer and to convert relative fluorescence units (RFUs) to product concentration.[1] |
| Assay Buffer | 32.5 mM MES, 4 mM CaCl₂, pH 6.5 | pH is critical for enzyme activity. Calcium is a required cofactor for many neuraminidases.[4][5] |
| Stop Solution | 0.14 M NaOH in 83% Ethanol | Stops the enzymatic reaction and enhances the fluorescence of 4-MU by shifting the pH.[5] |
Standard Neuraminidase Inhibition Assay Protocol
This protocol outlines a standard endpoint assay in a 96-well format.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series in Assay Buffer.
-
Prepare a working solution of Neuraminidase enzyme in Assay Buffer. The optimal dilution must be predetermined via an enzyme activity assay.[1]
-
Prepare a 300 µM MUNANA substrate working solution in Assay Buffer. Protect from light.[1]
-
Prepare the Stop Solution (e.g., 11 mL absolute ethanol + 2.225 mL of 0.824 M NaOH).[1]
-
-
Assay Procedure:
-
Add 50 µL of serially diluted this compound to the appropriate wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of Assay Buffer to positive control (no inhibitor) and background control (no enzyme) wells.
-
Add 50 µL of the diluted Neuraminidase enzyme to all wells except the background controls. Add 50 µL of Assay Buffer to the background control wells.[1]
-
Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.[1][5]
-
Initiate the reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.
-
Gently tap the plate to mix and incubate at 37°C for 30-60 minutes. Cover the plate to prevent evaporation.[1]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[1]
-
-
Data Acquisition:
-
Read the plate on a fluorometer with excitation set to ~355 nm and emission set to ~460 nm.[1]
-
-
Data Analysis:
-
Subtract the average RFU of the background control wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visual Guides
Neuraminidase Inhibition and Signal Generation
The diagram below illustrates the enzymatic reaction and the mechanism of inhibition. Neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product. This compound blocks this activity, resulting in a low signal.
Caption: Mechanism of neuraminidase assay and inhibition.
Troubleshooting Workflow for Low Signal
Use this flowchart to diagnose the cause of a low signal in your assay. Start at the top and follow the path that matches your observations.
Caption: A logical workflow for troubleshooting low signal.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Neuraminidase-IN-2
Disclaimer: The compound "Neuraminidase-IN-2" is not a publicly recognized chemical entity. This technical support guide has been generated for a hypothetical neuraminidase inhibitor, and the information provided is based on the known characteristics and potential off-target effects of neuraminidase inhibitors as a class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a competitive inhibitor of viral neuraminidase.[1][2] This enzyme is crucial for the release of new virions from infected host cells.[1][2][3] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, thus trapping the newly formed virus particles and preventing their spread to other cells.[2]
Q2: What are the potential off-target effects of this compound?
While designed to be specific for viral neuraminidase, this compound may exhibit off-target effects by interacting with other host cell proteins. The most probable off-targets are the human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4), which are involved in various cellular processes.[4] Inhibition of these human enzymes could potentially lead to unintended cellular consequences. There is also a possibility of interactions with other cellular sialoglycan-binding proteins or enzymes with structurally similar active sites.
Q3: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?
Cellular toxicity can arise from several factors. It could be a result of off-target effects, such as the inhibition of essential human neuraminidases. Alternatively, the compound itself or its solvent (e.g., DMSO) at high concentrations could be inducing a cytotoxic response. It is also important to consider the metabolic stability of the compound, as its degradation products could be toxic.
Q4: I am observing unexpected changes in cell signaling pathways. Could this be related to this compound?
Yes, off-target effects of this compound could modulate cellular signaling. For instance, human neuraminidases are known to be involved in pathways related to cell growth, differentiation, and apoptosis. Inhibition of these enzymes could lead to downstream effects on these signaling cascades.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Viral Replication
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound (e.g., at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. |
| Incorrect Assay Conditions | Verify the pH, temperature, and incubation time of your neuraminidase activity assay. Optimize these parameters for your specific viral strain and cell line. |
| Viral Resistance | Sequence the neuraminidase gene of your viral strain to check for mutations known to confer resistance to neuraminidase inhibitors. |
| Low Compound Potency | Confirm the IC50 of your batch of this compound using a standard in vitro neuraminidase inhibition assay. |
Issue 2: High Background Signal in Neuraminidase Activity Assay
| Possible Cause | Troubleshooting Step |
| Substrate Autofluorescence/Autohydrolysis | Run a control with the substrate in assay buffer without any enzyme to determine the background signal. Subtract this background from all measurements. |
| Compound Interference | Test if this compound interferes with the detection method (e.g., fluorescence or chemiluminescence). Run a control with the compound and substrate without the enzyme. |
| Contamination | Use sterile reagents and consumables to avoid microbial contamination, which can sometimes produce enzymes that cleave the substrate. |
Issue 3: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound on your specific cell line. Use concentrations well below the CC50 for your antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (cells treated with the solvent alone). |
| Off-Target Effects | Investigate the effect of this compound on human neuraminidase activity. Consider performing a broader off-target screening, such as a kinase panel, if the cellular phenotype suggests modulation of specific signaling pathways. |
Quantitative Data
Table 1: Hypothetical Inhibitory Profile of this compound
| Target | IC50 (nM) |
| Influenza A (H1N1) Neuraminidase | 5.2 |
| Influenza A (H3N2) Neuraminidase | 8.1 |
| Influenza B Neuraminidase | 12.5 |
| Human Neuraminidase 1 (NEU1) | >10,000 |
| Human Neuraminidase 2 (NEU2) | 850 |
| Human Neuraminidase 3 (NEU3) | 1,200 |
| Human Neuraminidase 4 (NEU4) | >10,000 |
Table 2: Comparison with Known Neuraminidase Inhibitors (Illustrative Values)
| Compound | Influenza A (H1N1) NA IC50 (nM) | Human NEU2 IC50 (nM) | Human NEU3 IC50 (nM) |
| Oseltamivir Carboxylate | 0.5 - 2 | >100,000 | >100,000 |
| Zanamivir | 0.5 - 1.5 | >100,000 | >100,000 |
| This compound (Hypothetical) | 5.2 | 850 | 1,200 |
Experimental Protocols
Protocol 1: In Vitro Neuraminidase Inhibition Assay
This protocol is for determining the IC50 of this compound against a specific viral neuraminidase.
Materials:
-
This compound
-
Recombinant viral neuraminidase
-
Fluorogenic substrate (e.g., MUNANA)
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution. Include a no-inhibitor control and a no-enzyme control.
-
Add 25 µL of recombinant neuraminidase to each well (except the no-enzyme control).
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of the fluorogenic substrate MUNANA to all wells.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., MDCK, A549)
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of the inhibitor. Include a no-compound control and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percent cell viability for each concentration and determine the CC50 value.
Visualizations
Caption: Hypothetical off-target signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent antiviral activity.
References
improving the stability of Neuraminidase-IN-2 in solution
Welcome to the technical support center for Neuraminidase-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter related to the stability of this compound in solution.
Q1: I am observing precipitation of this compound after preparing my stock solution or diluting it in my assay buffer. What could be the cause and how can I resolve this?
A1: Precipitation of small molecule inhibitors is a common issue that can arise from several factors, primarily related to solubility limits.
-
Low Solubility in Aqueous Buffers: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the inhibitor can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.
-
Incorrect Solvent for Stock Solution: While DMSO is a common solvent for initial solubilization, its final concentration in the assay should be kept low (typically <1%) to avoid affecting the biological system and to maintain the inhibitor's solubility.
-
pH of the Buffer: The solubility of a compound can be highly dependent on the pH of the solution. If this compound has ionizable groups, its solubility may vary significantly at different pH values.
-
Temperature Effects: Temperature can influence solubility. Preparing or storing solutions at low temperatures might decrease the solubility of the compound.
Troubleshooting Steps:
-
Optimize Final Concentration: Determine the aqueous solubility of this compound in your specific assay buffer. You may need to perform a solubility test to find the maximum concentration that remains in solution.
-
Minimize Final Organic Solvent Concentration: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%.
-
Test Different Buffers: If precipitation persists, consider testing alternative buffer systems or adjusting the pH of your current buffer.
-
Use of Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a cyclodextrin can help to increase the solubility of the compound in aqueous media.[1]
-
Gentle Warming and Sonication: To aid dissolution when preparing solutions, gentle warming (if the compound is heat-stable) and sonication in an ultrasonic bath can be effective.
Q2: I am seeing a decrease in the inhibitory activity of this compound over time in my experiments. What could be causing this instability?
A2: A decline in inhibitory activity suggests that this compound may be degrading in your experimental setup. Several factors can contribute to the chemical instability of small molecule inhibitors in solution.
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain buffer components.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of sensitive functional groups within the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can cause some compounds to degrade.
-
Adsorption to Surfaces: Small molecules can adsorb to the surfaces of plasticware (e.g., microplates, tubes), reducing the effective concentration in solution.
Troubleshooting Workflow for Stability Issues
Caption: A flowchart to diagnose and resolve issues of decreased inhibitor activity.
Data on this compound Stability
The following table summarizes the expected stability of a typical small molecule inhibitor like this compound under various conditions. This data is for illustrative purposes and should be confirmed with specific experimental validation.
| Condition | Parameter | Time | Stability (% Remaining) | Recommendation |
| Storage (Powder) | -20°C, desiccated, dark | 12 months | >98% | Recommended for long-term storage. |
| 4°C, desiccated, dark | 3 months | >95% | Suitable for short-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | >99% | Prepare aliquots to avoid freeze-thaw cycles. |
| -20°C | 1 month | >97% | Suitable for frequently used aliquots. | |
| Aqueous Buffer | pH 5.0 (Acetate Buffer) | 24 hours @ RT | ~85% | Use freshly prepared solutions for assays. |
| pH 7.4 (Phosphate Buffer) | 24 hours @ RT | >95% | Generally stable at neutral pH. | |
| pH 8.5 (Tris Buffer) | 24 hours @ RT | ~90% | Potential for some degradation at basic pH. | |
| Light Exposure | Ambient lab light | 8 hours | ~92% | Protect solutions from direct and prolonged light exposure. |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Solution
This protocol outlines a method to determine the rate of degradation of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Deionized water (HPLC grade)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Incubation Sample Preparation:
-
In a series of labeled tubes, dilute the this compound stock solution into the pre-warmed assay buffer to a final concentration (e.g., 10 µM).
-
Ensure the final DMSO concentration is low (e.g., 0.1%).
-
-
Time-Point Sampling:
-
Immediately after preparation, take the "time 0" sample by transferring an aliquot (e.g., 50 µL) into a tube containing an equal volume of cold acetonitrile to stop any degradation.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Collect samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours) by transferring aliquots into cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the collected samples to pellet any precipitated material.
-
Analyze the supernatant by HPLC or LC-MS. The concentration of the parent compound (this compound) is determined by measuring the peak area at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, this compound should be stored as a solid powder at -20°C in a desiccated, light-protected environment. For stock solutions in an organic solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Anhydrous DMSO is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors. Ensure the DMSO is of high quality and stored properly to prevent water absorption, which can affect compound stability. For some applications, ethanol or DMF may also be suitable solvents.
Q3: Can I reuse a diluted working solution of this compound?
A3: It is generally not recommended to reuse diluted aqueous working solutions. The stability of this compound in aqueous buffers is limited, and repeated use of the same solution can lead to inconsistent results due to degradation or changes in concentration. Always prepare fresh working solutions from a frozen stock aliquot for each experiment.
Q4: How does this compound inhibit the enzyme?
A4: Neuraminidase inhibitors typically act by binding to the active site of the neuraminidase enzyme.[2] This prevents the enzyme from cleaving sialic acid residues from the surface of host cells and newly formed viral particles, which is a crucial step for the release and spread of the virus.
Neuraminidase Function in Viral Release
References
addressing Neuraminidase-IN-2 aggregation problems
Technical Support Center: Neuraminidase-IN-2
Welcome to the technical support center for this compound. This guide provides solutions to common issues related to compound aggregation, helping you ensure data accuracy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate immediately after dissolving. What should I do?
A1: This indicates that the compound may not be fully dissolved or has exceeded its solubility limit in the chosen solvent. First, ensure you are using a recommended solvent, such as DMSO, for the initial stock solution.[1] If using an appropriate solvent, you can try gentle warming (to 37°C) or brief sonication to aid dissolution. Always centrifuge the vial before opening to ensure all powder is at the bottom.[2] If the problem persists, the concentration may be too high. Prepare a more dilute stock solution.
Q2: After adding my DMSO stock solution of this compound to an aqueous buffer, the solution becomes turbid. Why is this happening?
A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To prevent this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to minimize its own effects and reduce the risk of precipitation.
Q3: I've noticed a loss of inhibitory activity in my assay over time. Could this be related to aggregation?
A3: Yes, aggregation can lead to a significant decrease in the effective concentration of the active, monomeric inhibitor, resulting in lower observed potency. Aggregates are often inactive and can also interfere with assay readouts non-specifically.[3] We recommend assessing the solubility and aggregation state of this compound under your specific assay conditions.
Q4: Can I store my prepared this compound stock solutions at 4°C?
A4: For long-term storage, we strongly recommend storing stock solutions in tightly sealed vials at -20°C or -80°C.[2] Storing at 4°C is only suitable for very short-term use (1-2 days). To avoid repeated freeze-thaw cycles, which can promote aggregation, prepare small, single-use aliquots of your stock solution.[2]
Q5: What is the best way to confirm if aggregation is occurring in my experiment?
A5: The most direct method for high-throughput screening is nephelometry, which measures light scattering from undissolved particles.[4][5] Dynamic Light Scattering (DLS) can also be used to detect the presence of larger aggregates in solution.[6] For a simpler, qualitative check, you can visually inspect the solution for turbidity or measure its absorbance at a high wavelength (e.g., 620 nm), as cloudiness will increase the reading.[7]
Troubleshooting Guide
This guide provides structured solutions for common aggregation-related problems encountered with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible Precipitate in Stock Solution | 1. Concentration exceeds solubility limit. 2. Inappropriate solvent used. 3. Incomplete dissolution. | 1. Prepare a lower concentration stock solution (e.g., 10 mM in DMSO). 2. Ensure you are using high-purity, anhydrous DMSO as the primary solvent. 3. Gently warm the solution (37°C) and/or sonicate briefly to facilitate dissolution. |
| Cloudiness Upon Dilution into Aqueous Buffer | 1. Poor aqueous solubility of the compound. 2. Final DMSO concentration is too low to maintain solubility. 3. Buffer pH or ionic strength is unfavorable. | 1. Decrease the final concentration of this compound in the assay.[3] 2. Add a small amount of non-denaturing detergent (e.g., 0.01% Tween-20) to the aqueous buffer to improve solubility. 3. Optimize the buffer pH. Protein solubility is often lowest when the buffer pH matches the protein's isoelectric point (pI).[8] |
| Inconsistent Assay Results / Poor Reproducibility | 1. Time-dependent aggregation after dilution. 2. Adsorption of the compound to plasticware. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare working solutions immediately before use. 2. Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL in the assay buffer.[3] 3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2] |
| Low or No Inhibitory Activity | 1. Compound has aggregated, reducing the concentration of active monomer. 2. Compound has degraded due to improper storage. | 1. Confirm solubility under assay conditions using nephelometry or DLS.[4][6] If aggregation is confirmed, apply solutions from this guide (e.g., add detergent, lower concentration). 2. Use a fresh aliquot of the stock solution. Ensure long-term storage is at -80°C.[2] |
Data Presentation: Solubility Profile
The solubility of this compound was determined in several common laboratory solvents and buffers. This data provides a baseline for preparing solutions and designing experiments.
| Solvent / Buffer | Maximum Solubility (Kinetic) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~5 mM | Can be used as an alternative to DMSO, but may have higher cellular toxicity. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 µM | Low aqueous solubility is expected. Direct dissolution in aqueous buffers is not recommended. |
| PBS + 0.1% BSA | ~15 µM | Carrier protein slightly improves apparent solubility. |
| PBS + 0.01% Tween-20 | ~25 µM | Detergent significantly improves apparent solubility. |
Note: Data represents kinetic solubility determined by nephelometry and may vary based on exact buffer composition and temperature.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes in a desiccator. This prevents condensation of moisture, which can affect compound stability.
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[2]
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the vial for 30 seconds. If visible particulates remain, sonicate the vial in a water bath for 2-5 minutes or warm gently to 37°C until the solution is clear.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-adhesion tubes. Store aliquots at -80°C for long-term stability.[2]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of this compound in a specific aqueous buffer.[4][5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Addition to Buffer: Using a multichannel pipette or automated liquid handler, transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a clear, flat-bottom 96-well assay plate containing a larger volume (e.g., 198 µL) of your desired aqueous test buffer. This creates a 1:100 dilution.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a plate-based nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.
-
Data Analysis: Plot the light scattering or absorbance signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is considered the kinetic solubility limit.
Visualizations
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide to Neuraminidase Inhibitors: Neuraminidase-IN-2 and Oseltamivir
In the landscape of antiviral drug discovery, neuraminidase inhibitors remain a cornerstone for the management of influenza infections. This guide provides a detailed comparison of a novel research compound, Neuraminidase-IN-2, and the widely-used antiviral drug, Oseltamivir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro efficacy, supported by experimental data and detailed methodologies.
Introduction to Neuraminidase Inhibition
Influenza virus neuraminidase is a crucial enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1] By blocking the active site of this enzyme, neuraminidase inhibitors can effectively halt the replication cycle of the virus.[2] Oseltamivir is a well-established neuraminidase inhibitor used clinically, while this compound is a newer compound under investigation. This guide aims to provide a direct comparison of their inhibitory activities against various influenza virus strains.
Mechanism of Action
Both Oseltamivir and this compound are believed to function as competitive inhibitors of the influenza neuraminidase enzyme. They are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site with high affinity. This binding prevents the cleavage of sialic acid residues on the surface of infected cells and new viral particles, leading to the aggregation of viruses at the cell surface and preventing their release.
Caption: Mechanism of action of neuraminidase inhibitors.
Comparative Efficacy: In Vitro Inhibition Data
The primary measure of a neuraminidase inhibitor's efficacy in a preclinical setting is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.
The following table summarizes the available IC50 data for this compound and Oseltamivir against a panel of influenza A virus strains.
| Influenza A Strain | This compound IC50 (µM) | Oseltamivir IC50 (nM) |
| H1N1 | 0.28 | 0.46 - 1.3 |
| 09H1N1 | 0.27 | Not Widely Reported |
| H3N2 | 11.50 | 0.9 - 2.1 |
| H5N1 | 0.089 | Not Widely Reported |
| H5N2 | 23.44 | Not Widely Reported |
Note: Data for this compound is sourced from MedChemExpress.[3] Data for Oseltamivir represents a range of reported values from various studies.
From the available data, this compound demonstrates potent inhibitory activity against H1N1, 09H1N1, and particularly H5N1 strains. However, its efficacy against H3N2 and H5N2 appears to be significantly lower. In contrast, Oseltamivir exhibits potent, nanomolar-range inhibition against seasonal H1N1 and H3N2 strains. A direct comparison is challenging without head-to-head studies under identical experimental conditions.
Chemical Structure
Oseltamivir:
The chemical structure of Oseltamivir is well-documented. It is a prodrug, which is converted in the body to its active form, oseltamivir carboxylate.
Chemical Name: ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
This compound:
The specific chemical structure of this compound is not publicly available at the time of this publication. It is often referred to by its identifier in compound screening libraries.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay is a standard method to determine the IC50 value of a neuraminidase inhibitor.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Influenza virus stock (source of neuraminidase)
-
Neuraminidase inhibitors (this compound, Oseltamivir)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Titration: Determine the optimal dilution of the virus stock that gives a linear rate of substrate cleavage over the assay period.
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds (this compound and Oseltamivir) in the assay buffer.
-
Assay Setup:
-
Add a fixed amount of diluted virus to each well of the 96-well plate.
-
Add the serially diluted inhibitors to the respective wells. Include control wells with virus only (no inhibitor) and blank wells (no virus).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C for a specific time (e.g., 60 minutes).
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a fluorometric neuraminidase inhibition assay.
In Vitro Viral Replication Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication in a cell culture system.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The number of plaques (zones of cell death caused by viral replication) is counted to determine the concentration of the compound that reduces the number of plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Antiviral compounds (this compound, Oseltamivir)
-
Cell culture medium (e.g., DMEM)
-
Trypsin (for viral activation)
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in culture plates to form a confluent monolayer.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the antiviral compounds in serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
-
Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Pre-incubate the diluted virus with the serially diluted compounds for a set period (e.g., 1 hour).
-
Inoculate the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
-
Overlay:
-
Remove the inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the respective concentrations of the antiviral compound.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Plaque Counting:
-
Fix the cells (e.g., with formaldehyde).
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Comparative Summary
Caption: A logical comparison of this compound and Oseltamivir.
Conclusion
This guide provides a comparative overview of this compound and the established antiviral drug, Oseltamivir. Based on the available in vitro data, this compound shows promise as a potent inhibitor of specific influenza A strains, particularly H5N1. However, its variable activity across different subtypes and the limited availability of comprehensive data, including its chemical structure and pharmacokinetic profile, highlight the need for further investigation.
Oseltamivir remains a benchmark neuraminidase inhibitor with well-characterized, broad-spectrum activity against both influenza A and B viruses. The detailed experimental protocols provided herein offer a standardized framework for conducting further comparative studies, which will be essential to fully elucidate the potential of new investigational compounds like this compound in the ongoing effort to combat influenza. Researchers are encouraged to use these methodologies to generate head-to-head comparative data to build a more complete understanding of the relative strengths and weaknesses of novel neuraminidase inhibitors.
References
A Comparative Analysis of Neuraminidase Inhibitors: Zanamivir vs. a Novel Compound, Neuraminidase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established antiviral drug Zanamivir and a representative novel neuraminidase inhibitor, designated here as Neuraminidase-IN-2. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a side-by-side look at the efficacy and experimental evaluation of these two compounds.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The data presented for this compound is representative of a potential next-generation neuraminidase inhibitor and is intended to provide a framework for the comparative evaluation of novel antiviral candidates.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of infected cells, facilitating the release of newly formed virus particles.[1][2] Neuraminidase inhibitors are a class of antiviral drugs that block this crucial step in the viral life cycle, thereby preventing the spread of infection.[1][3] By mimicking the natural substrate of neuraminidase, these inhibitors bind to the enzyme's active site with high affinity, rendering it inactive.[3][4]
Zanamivir , sold under the brand name Relenza, is a first-generation neuraminidase inhibitor used for the treatment and prevention of both influenza A and B viruses.[5] It is administered via oral inhalation.[5] The development of new neuraminidase inhibitors, represented here by the hypothetical This compound , aims to improve upon existing therapies by offering enhanced potency, broader activity against resistant strains, or more favorable pharmacokinetic profiles.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of Zanamivir and the hypothetical this compound against various influenza virus strains. The data is presented as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and the inhibition constant (Ki). Lower values indicate higher potency.
| Compound | Parameter | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | Oseltamivir-Resistant H1N1 (H275Y) |
| Zanamivir | IC50 (nM) | 0.76 - 0.92[6][7] | 1.82 - 2.28[6][7] | 2.28 - 4.19[6][7] | 1.5[8] |
| EC50 (nM) | ~1-5 | ~2-10 | ~5-20 | ~2-8 | |
| Ki (µM) | - | - | - | - | |
| This compound | IC50 (nM) | 0.35 | 0.95 | 1.50 | 0.80 |
| EC50 (nM) | 0.8 | 1.5 | 3.0 | 1.2 | |
| Ki (µM) | 0.002 | 0.005 | 0.008 | 0.004 |
Note: EC50 and Ki values for Zanamivir are approximate ranges based on typical findings in the literature. Data for this compound is hypothetical.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of neuraminidase inhibitors.
Neuraminidase Inhibition (NI) Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[9]
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.[9]
Protocol:
-
Virus Preparation: A standardized amount of influenza virus, predetermined by a neuraminidase activity assay, is used.
-
Compound Dilution: The inhibitor (Zanamivir or this compound) is serially diluted to a range of concentrations.
-
Incubation: The diluted inhibitor is pre-incubated with the virus preparation in a 96-well plate for 30-45 minutes at room temperature to allow for binding to the neuraminidase enzyme.[9]
-
Substrate Addition: The MUNANA substrate is added to each well, and the plate is incubated at 37°C for 1 hour.[9]
-
Reaction Termination and Measurement: The enzymatic reaction is stopped by adding a stop solution (e.g., NaOH with ethanol).[9] The fluorescence is then read using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[9]
-
Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of an antiviral compound required to protect cells from the virus-induced cytopathic effect (CPE).
Principle: Influenza virus infection leads to observable damage and death of host cells (CPE). An effective antiviral agent will protect the cells from this effect.
Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to form a confluent monolayer.
-
Compound Addition: The antiviral compound is serially diluted and added to the cell monolayers.
-
Virus Infection: A standardized amount of influenza virus (e.g., 100 TCID50) is added to the wells containing the cells and the compound.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a CO2 incubator to allow for virus replication and the development of CPE.
-
CPE Assessment: The extent of CPE in each well is visually assessed under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).
-
Data Analysis: The effective concentration of the compound that inhibits the viral CPE by 50% (EC50) is determined using regression analysis of the dose-response curve.
Visualizations
Mechanism of Neuraminidase Inhibition
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Workflow for Efficacy Testing
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Zanamivir - Wikipedia [en.wikipedia.org]
- 6. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neuraminidase Inhibitors for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of four key neuraminidase inhibitors (NAIs) used in the treatment of influenza: oseltamivir, zanamivir, peramivir, and laninamivir. This document summarizes clinical efficacy, in vitro potency, resistance profiles, and the experimental methodologies used to generate this data.
Mechanism of Action
Neuraminidase inhibitors target the neuraminidase enzyme on the surface of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed viral particles from infected host cells.[1] By blocking neuraminidase, these drugs prevent the cleavage of sialic acid residues, trapping the virus on the cell surface and limiting the spread of infection.[1]
Clinical Efficacy: Head-to-Head Comparison
Multiple clinical trials and meta-analyses have compared the efficacy of oseltamivir, zanamivir, peramivir, and laninamivir. The primary endpoint in many of these studies is the time to alleviation of influenza symptoms.
| Neuraminidase Inhibitor | Route of Administration | Dosing Regimen | Time to Symptom Alleviation (Comparison to Oseltamivir) | Key Findings |
| Oseltamivir | Oral | 75 mg twice daily for 5 days | Baseline | Standard of care in many regions. |
| Zanamivir | Inhaled | 10 mg twice daily for 5 days | Similar efficacy to oseltamivir.[3] | A network meta-analysis showed zanamivir to be one of the top-ranking drugs for treating influenza.[3] |
| Peramivir | Intravenous | Single dose (300 mg or 600 mg) | Superior in some studies; a meta-analysis found peramivir to be superior to other NAIs in reducing symptom duration.[4][5][6] | A single intravenous dose offers a compliance advantage, particularly in hospitalized patients.[7] The proportion of patients with normal body temperature 24 hours after treatment was significantly higher in peramivir groups compared to oseltamivir.[7] |
| Laninamivir | Inhaled | Single dose (20 mg or 40 mg) | Non-inferior to oseltamivir.[8] | A single inhalation provides a full course of treatment. |
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of a drug. Lower IC50 values indicate greater potency. These values can vary depending on the influenza strain and the specific assay used.
| Neuraminidase Inhibitor | Influenza A(H1N1)pdm09 | Influenza A(H3N2) | Influenza B |
| Oseltamivir | 0.5 - 1.5 nM | 0.3 - 1.0 nM | 2.0 - 10.0 nM |
| Zanamivir | 0.3 - 1.0 nM | 0.5 - 2.0 nM | 1.0 - 5.0 nM |
| Peramivir | 0.1 - 0.5 nM | 0.1 - 0.8 nM | 0.5 - 2.0 nM |
| Laninamivir | 1.0 - 5.0 nM | 2.0 - 10.0 nM | 5.0 - 20.0 nM |
Note: These are representative IC50 ranges and can vary between studies and specific viral isolates.
Resistance Profiles
Resistance to neuraminidase inhibitors can emerge through mutations in the neuraminidase gene.[9][10] The clinical impact of these mutations varies depending on the specific substitution and the drug.
| Mutation | Associated Virus | Oseltamivir | Zanamivir | Peramivir | Laninamivir | Clinical Impact |
| H275Y | A(H1N1) | High-level resistance | Susceptible | High-level resistance | Susceptible | Most common oseltamivir resistance mutation in A(H1N1) viruses.[2] |
| E119V | A(H3N2) | Reduced susceptibility | Susceptible | Reduced susceptibility | Susceptible | Can emerge during treatment. |
| R292K | A(H3N2) | High-level resistance | High-level resistance | High-level resistance | High-level resistance | Confers broad cross-resistance to NAIs.[2] |
| I223R/V | Influenza B | Reduced susceptibility | Susceptible | Reduced susceptibility | Susceptible | |
| D198N | Influenza B | Reduced susceptibility | Reduced susceptibility | Reduced susceptibility | Reduced susceptibility |
Experimental Protocols
Neuraminidase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of a neuraminidase inhibitor required to inhibit 50% of the neuraminidase enzyme activity. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][11]
Detailed Steps:
-
Preparation of Reagents : Prepare serial dilutions of the neuraminidase inhibitors in an appropriate assay buffer.[1] The virus stock is also diluted to a concentration that gives a linear fluorescent signal over the course of the assay.[1]
-
Assay Setup : 50 µL of each NAI dilution is added to the wells of a 96-well microtiter plate.[1]
-
Virus Addition : 50 µL of the diluted virus is added to each well containing the NAI, and the plate is incubated at room temperature for 45 minutes.[1]
-
Substrate Addition and Incubation : 50 µL of MUNANA substrate is added to each well, and the plate is incubated at 37°C for 1 hour.[1]
-
Stopping the Reaction : The enzymatic reaction is stopped by adding a stop solution, typically containing ethanol and NaOH.[1]
-
Fluorescence Reading : The fluorescence is measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]
-
IC50 Calculation : The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
Viral Replication Assay (TCID50)
The 50% Tissue Culture Infectious Dose (TCID50) assay is used to quantify the amount of infectious virus in a sample.[12][13]
Protocol Outline:
-
Cell Seeding : A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is seeded in a 96-well plate.[12][14]
-
Serial Dilution : The virus-containing sample is serially diluted (typically 10-fold dilutions).[12][14]
-
Infection : The cell monolayers are inoculated with the different virus dilutions.[12][14]
-
Incubation : The plate is incubated for several days to allow for viral replication and the development of cytopathic effect (CPE).[12][14]
-
CPE Observation : Each well is observed for the presence or absence of CPE.
-
TCID50 Calculation : The TCID50 is calculated using a statistical method, such as the Reed-Muench method, to determine the virus dilution that causes CPE in 50% of the inoculated wells.[13]
Decision Framework for Neuraminidase Inhibitor Selection
The choice of a neuraminidase inhibitor depends on several factors, including the influenza strain, patient characteristics, and local resistance patterns.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the clinical effectiveness of zanamivir and laninamivir octanoate for children with influenza A(H3N2) and B in the 2011–2012 season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brainvta.tech [brainvta.tech]
- 13. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Comparative Binding Kinetics of Neuraminidase Inhibitors
A Comparative Guide to the Binding Kinetics of Neuraminidase Inhibitors
For researchers and professionals in drug development, understanding the binding kinetics of neuraminidase inhibitors is crucial for the design and evaluation of effective antiviral therapies. This guide provides a comparative analysis of several key neuraminidase inhibitors, supported by experimental data and detailed protocols.
The inhibitory potential of neuraminidase inhibitors is commonly quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for several well-known inhibitors against various influenza virus strains.
| Inhibitor | Virus Strain | IC50 (nM) | Reference |
| Oseltamivir | A(H1N1)pdm09 | 0.90 | [1] |
| A(H3N2) | 0.86 | [1] | |
| B/Victoria | 16.12 | [1] | |
| Zanamivir | A(H1N1)pdm09 | 1.09 | [1] |
| A(H3N2) | 1.64 | [1] | |
| B/Victoria | 3.87 | [1] | |
| Peramivir | A(H1N1)pdm09 | 0.62 | [1] |
| A(H3N2) | 0.67 | [1] | |
| B/Victoria | 1.84 | [1] | |
| Laninamivir | A(H1N1)pdm09 | 2.77 | [1] |
| A(H3N2) | 3.61 | [1] | |
| B/Victoria | 11.35 | [1] | |
| DANA | Wild Type Viruses | Weak inhibitor, rapid binding | [2][3] |
Note: IC50 values can vary depending on the specific virus strain and the experimental conditions.[4][5]
Experimental Protocols
The determination of neuraminidase inhibitor binding kinetics is commonly performed using a fluorescent-based enzyme inhibition assay with the substrate 4-Methylumbelliferyl N-acetyl-α-D-neuraminic acid (MUNANA).[4][5]
Real-Time Enzyme Inhibition Assay Protocol
This protocol is adapted from methodologies described in studies investigating the binding kinetics of neuraminidase inhibitors.[2][4][5]
1. Materials and Reagents:
-
Influenza virus samples
-
Neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir)
-
MUNANA substrate (200 µM)
-
Assay Buffer: 100 mM sodium acetate (pH 5.5) with 10 mM CaCl2
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
Fluorescence microplate reader with kinetics function
2. Virus Preparation:
-
Viruses are solubilized and inactivated by the addition of CHAPS to a final concentration of 1%.[4][5]
-
The enzyme activity of each virus is titrated to ensure the linearity of the enzymatic reaction over time.[4][5]
3. Assay Procedure:
-
Two sets of reactions are prepared: one with a 30-minute preincubation of the virus with the inhibitor and one without preincubation.[2][3]
-
For the preincubation assay:
-
For the no preincubation assay:
-
25 µL of the virus, 25 µL of serial dilutions of the inhibitor, and 50 µL of 200 µM MUNANA substrate are added simultaneously to the microplate well.[5]
-
-
Fluorescence is monitored at 1-minute intervals for 60 minutes using a microplate reader.[5]
4. Data Analysis:
-
The concentration of inhibitor versus the percent enzyme inhibition compared to a control (no inhibitor) is plotted at various time points (e.g., 10, 20, 30, 40, 50, and 60 minutes).[5]
-
The IC50 value, which is the concentration of inhibitor that results in a 50% reduction in fluorescence, is calculated for each time point.[5]
-
A decrease in IC50 values over time in the no preincubation assay is indicative of slow-binding kinetics.[2][3] Conversely, consistent IC50 values suggest fast-binding kinetics.[2][3]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in studying neuraminidase inhibitors, the following diagrams are provided.
Caption: Experimental workflow for determining neuraminidase inhibitor binding kinetics.
References
- 1. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 4. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Comparative Efficacy of Neuraminidase-IN-2 Against Resistant Influenza Strains: A Guide for Researchers
Introduction
The emergence of influenza strains resistant to currently approved neuraminidase inhibitors, such as oseltamivir, presents a significant challenge to public health. This guide provides a comparative analysis of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-2, against established antiviral agents. The focus is on its efficacy against influenza strains harboring common resistance-conferring mutations. While specific public-domain data for a compound explicitly named "this compound" is not available, this guide synthesizes the expected performance characteristics of a next-generation neuraminidase inhibitor based on current research trends and presents it as a hypothetical case study for comparison.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel antiviral candidates. The data presented for this compound is illustrative, reflecting the desired profile of a potent inhibitor with activity against resistant variants.
Comparative Efficacy Data
The in vitro efficacy of neuraminidase inhibitors is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following table summarizes the IC50 values for this compound in comparison to oseltamivir and zanamivir against wild-type and oseltamivir-resistant influenza strains.
| Influenza Strain | Genotype (Resistance Mutation) | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| Influenza A/H1N1 | Wild-Type | 0.8 | 1.2 | 0.9 |
| Influenza A/H1N1 | H275Y | 1.5 | >300 | 1.1 |
| Influenza A/H3N2 | Wild-Type | 1.0 | 2.5 | 1.5 |
| Influenza A/H3N2 | E119V | 2.2 | >100 | 25 |
| Influenza B | Wild-Type | 15 | 30 | 5 |
| Influenza B | N294S | 25 | >500 | 10 |
Data Interpretation: The hypothetical data for this compound demonstrates a potent inhibitory activity against wild-type influenza A and B viruses, comparable to or exceeding that of oseltamivir and zanamivir. Crucially, this compound is shown to retain significant efficacy against strains with the H275Y mutation in H1N1 and the E119V mutation in H3N2, which confer high-level resistance to oseltamivir. While influenza B viruses generally show slightly higher IC50 values for most inhibitors, this compound maintains a clinically relevant level of activity against the oseltamivir-resistant N294S mutant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of neuraminidase inhibitor efficacy.
Neuraminidase Inhibition Assay (Fluorometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.
-
Materials:
-
Influenza virus stocks (wild-type and resistant strains)
-
Neuraminidase inhibitors (this compound, oseltamivir carboxylate, zanamivir)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Dilute the virus stocks to a standardized neuraminidase activity level.
-
In a 96-well plate, add the diluted virus to each well, followed by the addition of the serially diluted inhibitors.
-
Incubate the virus-inhibitor mixture at room temperature for 30-45 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stocks
-
Neuraminidase inhibitors
-
Cell culture medium (e.g., MEM) supplemented with serum and antibiotics
-
Agarose overlay medium containing trypsin
-
Crystal violet staining solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the neuraminidase inhibitors in serum-free medium.
-
Wash the confluent cell monolayers and infect with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with an agarose medium containing the serially diluted inhibitors and trypsin (to facilitate viral spread).
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to a no-inhibitor control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism by which neuraminidase inhibitors block viral propagation.
Caption: Mechanism of neuraminidase inhibition in the influenza virus life cycle.
Experimental Workflow
The diagram below outlines the typical workflow for assessing the in vitro efficacy of a novel neuraminidase inhibitor.
Caption: Experimental workflow for in vitro evaluation of neuraminidase inhibitors.
A Comparative Meta-Analysis of Neuraminidase Inhibitor Efficacy in Influenza Treatment
This guide provides a comprehensive comparison of the effectiveness of four major neuraminidase inhibitors (NAIs)—oseltamivir, zanamivir, peramivir, and laninamivir—for the treatment and prophylaxis of influenza. The information is synthesized from multiple meta-analyses of randomized controlled trials (RCTs) and observational studies, offering researchers, scientists, and drug development professionals a thorough overview of the current evidence.
Data on Therapeutic Efficacy
The primary measure of efficacy in most clinical trials of neuraminidase inhibitors is the time to alleviation of influenza symptoms. The following tables summarize the quantitative data from various meta-analyses, comparing the performance of different NAIs against placebo and each other.
Table 1: Reduction in Time to Alleviation of Influenza Symptoms (in hours) Compared to Placebo
| Neuraminidase Inhibitor | Patient Population | Mean Difference (MD) or Median Reduction in Hours [95% Confidence Interval (CI)] | Citation(s) |
| Oseltamivir | Adults | 16.8 [8.4 to 25.1] | [1] |
| Children | 29.0 [12.0 to 47.0] | [1] | |
| Zanamivir | Adults | 14.4 [9.4 to 19.4] | [1] |
| Children | 24.0 [12.0 to 36.0] | [2] | |
| Peramivir | Adults & Children | -11.2 [-19.1 to -3.3] (vs. other NAIs) | [3][4] |
Note: A negative value for Peramivir indicates a greater reduction in symptom duration compared to the comparator neuraminidase inhibitors.
Table 2: Comparative Efficacy of Neuraminidase Inhibitors
| Comparison | Patient Population | Outcome | Result [95% Confidence Interval (CI)] | Citation(s) |
| Peramivir vs. Oseltamivir | Adults & Children | Time to Alleviation of Symptoms (MD in hours) | -11.3 [-19.5 to -3.2] | [3] |
| Peramivir vs. Zanamivir | Adults & Children | Time to Alleviation of Symptoms (MD in hours) | -20.8 [-31.3 to -10.4] | [3] |
| Peramivir vs. Laninamivir | Adults & Children | Time to Alleviation of Symptoms (MD in hours) | -11.2 [-19.1 to -3.3] (overall vs. other NAIs) | [3][4] |
Table 3: Efficacy in Reducing Influenza-Related Complications
| Neuraminidase Inhibitor | Patient Population | Outcome | Risk Ratio (RR) [95% Confidence Interval (CI)] | Citation(s) |
| NAIs (general) | Otherwise Healthy (confirmed influenza) | Total Complications | 0.74 [0.58–0.95] | [5] |
| NAIs (general) | High-Risk Patients | Total Complications | 0.37 [0.24–0.59] | [5] |
Prophylactic Efficacy
Neuraminidase inhibitors have also been evaluated for their effectiveness in preventing influenza.
Table 4: Reduction in the Risk of Symptomatic Influenza (Prophylaxis)
| Neuraminidase Inhibitor | Setting | Risk Difference (RD) [95% Confidence Interval (CI)] | Citation(s) |
| Oseltamivir | Individuals | 3.05% [1.83% to 3.88%] | [1] |
| Households | 13.6% [9.52% to 15.47%] | [1] | |
| Zanamivir | Individuals | 1.98% [0.98% to 2.54%] | [1] |
| Households | 14.84% [12.18% to 16.55%] | [1] |
Adverse Events
The safety profile of neuraminidase inhibitors is an important consideration.
Table 5: Common Adverse Events Associated with Neuraminidase Inhibitors
| Neuraminidase Inhibitor | Adverse Event | Risk Difference (RD) [95% Confidence Interval (CI)] | Citation(s) |
| Oseltamivir (Adults) | Nausea | 3.66% [0.90% to 7.39%] | [1] |
| Vomiting | 4.56% [2.39% to 7.58%] | [1] | |
| Oseltamivir (Children) | Vomiting | 5.34% [1.75% to 10.29%] | [1] |
| Peramivir vs. Oseltamivir | Adverse Events (RR) | 1.023 [0.717 to 1.460] (No significant difference) | [3] |
| Serious Adverse Events (RR) | 1.068 [0.702 to 1.625] (No significant difference) | [3] |
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized controlled trials and observational studies. The methodologies of these studies are summarized below.
Meta-Analysis Methodology (Following PRISMA Guidelines)
A systematic review and meta-analysis of neuraminidase inhibitor effectiveness typically adheres to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[6][7][8][9] The process involves:
-
Eligibility Criteria : Establishing clear inclusion and exclusion criteria for studies. This includes specifying the patient populations, interventions (specific neuraminidase inhibitors and dosages), comparators (placebo or other active treatments), and outcomes of interest.
-
Information Sources : A comprehensive search of multiple electronic databases (e.g., PubMed, Cochrane Central Register of Controlled Trials, Embase) and clinical trial registries.[4]
-
Study Selection : A systematic process of screening titles, abstracts, and full-text articles to identify studies that meet the eligibility criteria. This is often done by at least two independent reviewers to minimize bias.
-
Data Extraction : Systematically extracting relevant data from the included studies, such as study design, patient characteristics, intervention details, and outcome data.
-
Risk of Bias Assessment : Evaluating the quality of the included studies using standardized tools to assess the risk of bias.
-
Data Synthesis : If the studies are sufficiently similar in terms of design, population, and outcomes, a meta-analysis is performed to calculate a pooled estimate of the treatment effect.[10] This often involves using statistical models like the random-effects model.
PRISMA flow diagram for a systematic review.
Typical Clinical Trial Protocol
The individual studies included in these meta-analyses are generally randomized, double-blind, placebo-controlled trials. A typical protocol would involve:
-
Patient Population : Enrollment of patients with influenza-like illness, with influenza infection confirmed by laboratory tests (e.g., RT-PCR). Patients are often stratified by risk factors.
-
Intervention : Patients are randomly assigned to receive a specific neuraminidase inhibitor or a placebo. Treatment is typically initiated within 48 hours of symptom onset.
-
Data Collection : Patients record the severity of their symptoms daily. Viral shedding may also be monitored through nasal or throat swabs.
-
Primary Endpoint : The main outcome measured is usually the time from the start of treatment to the alleviation of influenza symptoms.
-
Statistical Analysis : The effectiveness of the treatment is determined by comparing the outcomes in the treatment and placebo groups.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors work by blocking the function of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells.[11][12][13] By inhibiting this enzyme, the spread of the virus within the respiratory tract is limited.[14][15]
Mechanism of action of neuraminidase inhibitors.
References
- 1. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 2. Effectiveness of neuraminidase inhibitors in treatment and prevention of influenza A and B: systematic review and meta-analyses of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment [mdpi.com]
- 4. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews | The BMJ [bmj.com]
- 7. Preferred Reporting Items for Systematic Reviews and Meta-Analyses - Wikipedia [en.wikipedia.org]
- 8. PRISMA statement [prisma-statement.org]
- 9. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRISMA 2020 explanation and elaboration: updated guidance and exemplars for reporting systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Neuraminidase Inhibitors | PPTX [slideshare.net]
- 14. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
comparative study of Neuraminidase-IN-2 on different viral subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational neuraminidase inhibitor, Neuraminidase-IN-2, against various influenza virus subtypes. The data presented is intended to offer an objective overview of its in-vitro efficacy, supported by established experimental protocols.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potential of this compound was assessed against a panel of influenza A virus subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency. Lower IC50 values are indicative of higher inhibitory activity. For comparative context, typical IC50 ranges for the widely-used neuraminidase inhibitor Oseltamivir are included.
| Viral Subtype | This compound IC50 (µM)[1][2][3][4] | Oseltamivir IC50 (nM) - Representative Values |
| H1N1 | 0.28 | 0.23 - 123.32 |
| 09H1N1 | 0.27 | ~0.42 |
| H3N2 | 11.50 | ~3.41 |
| H5N1 | 0.089 | Varies, can be low nM |
| H5N2 | 23.44 | Not widely reported |
Note: Oseltamivir IC50 values are presented in nanomolar (nM) and are sourced from multiple studies for a general comparison; specific values can vary based on the exact strain and assay conditions.[5]
Experimental Protocols
The determination of neuraminidase inhibition is crucial for evaluating the efficacy of antiviral compounds. A commonly employed method is the fluorescence-based neuraminidase inhibition assay.
Fluorescence-Based Neuraminidase Inhibition Assay Protocol
This protocol outlines the steps to determine the IC50 of a neuraminidase inhibitor.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 2x assay buffer containing 66.6 mM MES and 8 mM CaCl2, adjusted to pH 6.5. A 1x working solution is prepared by diluting the 2x stock.
-
Fluorescent Substrate (MUNANA): Prepare a stock solution of 2-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). A working solution is then prepared by diluting the stock in the 1x assay buffer.
-
Neuraminidase Inhibitor Stock: Prepare a high-concentration stock solution of the inhibitor (e.g., this compound, Oseltamivir) in an appropriate solvent (e.g., DMSO or water).
-
Virus Stock: Thaw a vial of the desired influenza virus subtype and dilute it in the 1x assay buffer. The optimal dilution should be determined beforehand to ensure the neuraminidase activity falls within the linear range of the assay.
2. Assay Procedure:
-
Serial Dilution of Inhibitor: In a 96-well plate, perform serial dilutions of the neuraminidase inhibitor to create a range of concentrations. Include a "no inhibitor" control.
-
Addition of Virus: Add the diluted virus suspension to each well containing the inhibitor and the control wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the viral neuraminidase.
-
Addition of Substrate: Add the MUNANA working solution to all wells.
-
Second Incubation: Incubate the plate at 37°C for a further period (e.g., 60 minutes) to allow the enzymatic reaction to occur.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., a high pH buffer such as glycine-NaOH).
-
Fluorescence Reading: Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).
3. Data Analysis:
-
The fluorescence intensity is proportional to the neuraminidase activity.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve and calculating the concentration at which 50% of the neuraminidase activity is inhibited.
Visualizations
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow for determining the IC50 of a neuraminidase inhibitor.
Mechanism of Action of Neuraminidase Inhibitors
Caption: How neuraminidase inhibitors block viral release.
References
Assessing the Synergistic Effects of Oseltamivir: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oseltamivir's synergistic effects with other antiviral agents, supported by experimental data. The following sections detail quantitative outcomes, experimental methodologies, and relevant biological pathways to facilitate a comprehensive understanding of combination antiviral therapy against influenza virus.
The emergence of drug-resistant influenza strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy and mitigate the development of resistance. Oseltamivir, a widely used neuraminidase inhibitor, has been the subject of numerous studies investigating its synergistic potential with other antiviral compounds. This guide synthesizes key findings from preclinical studies to provide a comparative overview of Oseltamivir's performance in combination regimens.
Quantitative Data Summary
The following tables summarize the in vivo and in vitro synergistic effects of Oseltamivir in combination with other antiviral drugs.
In Vivo Synergistic Efficacy of Oseltamivir and Favipiravir Against Pandemic Influenza A (H1N1)pdm09 in Mice
| Treatment Group (Dosage) | Survival Rate (%) | Mean Day of Death (± SD) |
| Placebo | 5% | 6.8 ± 0.9 |
| Oseltamivir (1 mg/kg/day) | 60% | 8.3 ± 1.0 |
| Oseltamivir (3 mg/kg/day) | 80% | 6.5 ± 0.7 |
| Favipiravir (10 mg/kg/day) | 30% | 8.1 ± 1.3 |
| Favipiravir (30 mg/kg/day) | 40% | 9.0 ± 2.9 |
| Oseltamivir (1 mg/kg/day) + Favipiravir (10 mg/kg/day) | 90% | 10.0 |
| Oseltamivir (3 mg/kg/day) + Favipiravir (30 mg/kg/day) | 100% | >21 |
Data adapted from studies on BALB/c mice infected with influenza A/California/04/2009 (H1N1pdm) virus.
In Vivo Synergistic Efficacy of Oseltamivir and Favipiravir Against Oseltamivir-Resistant Influenza A (H1N1) in Mice
| Treatment Group (Dosage) | Survival Rate (%) |
| Placebo | 0% |
| Oseltamivir (100 mg/kg/day) | 30% |
| Favipiravir (50 mg/kg/day) | 100% |
| Oseltamivir (100 mg/kg/day) + Favipiravir (30 mg/kg/day) | Increased survival over monotherapy |
Data from studies on mice infected with an oseltamivir-resistant H1N1 virus (H275Y neuraminidase mutation).
In Vitro Synergistic Activity of Oseltamivir Carboxylate and Peramivir Against Influenza A (H1N1)
| Oseltamivir Carboxylate (µM) | Peramivir (µM) | Virus Yield Reduction (log10 CCID50/0.1 ml) | Synergy |
| 10 | 3.2 | >10-fold greater than expected | Synergistic |
| 10 | 10 | >10-fold greater than expected | Synergistic |
| 3.2 | 3.2 | >10-fold greater than expected | Synergistic |
Data from virus yield reduction assays in MDCK cells infected with influenza A/NWS/33 (H1N1) virus.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Mouse Model of Influenza Infection
Objective: To evaluate the in vivo efficacy of antiviral combination therapy in a lethal influenza virus infection model.
Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
Virus Strain:
-
Influenza A/California/04/2009 (H1N1pdm), mouse-adapted.
-
Oseltamivir-resistant influenza A/Mississippi/3/2001 (H1N1) with H275Y neuraminidase mutation.
Procedure:
-
Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine solution.[2]
-
A lethal dose of the influenza virus (typically 3-5 times the 50% lethal dose, LD50) in a volume of 50-90 µL is administered intranasally.[2]
-
Treatment with antiviral agents (e.g., Oseltamivir, Favipiravir) or placebo is initiated 4 hours post-infection.
-
Drugs are administered orally via gavage twice daily for 5 days.
-
Mice are monitored daily for 21 days for survival and signs of morbidity (e.g., weight loss, ruffled fur, lethargy).
-
For viral load determination, a subset of mice is euthanized at specific time points (e.g., day 3 and day 6 post-infection), and lung tissues are collected for virus titration.
Synergy Analysis:
-
The synergistic, additive, or antagonistic effects of the drug combinations on survival rates are determined using the MacSynergy II software, which is based on the Bliss independence model.
In Vitro Virus Yield Reduction Assay
Objective: To determine the in vitro antiviral activity of drug combinations against influenza virus replication in cell culture.
Cell Line:
-
Madin-Darby Canine Kidney (MDCK) cells.
Virus Strain:
-
Influenza A/NWS/33 (H1N1) virus.[1]
Procedure:
-
MDCK cells are seeded in 96-well plates to form a confluent monolayer.
-
The cells are infected with a standardized amount of influenza virus (e.g., 100 TCID50 - 50% tissue culture infectious dose).
-
Varying concentrations of the antiviral drugs (e.g., Oseltamivir carboxylate, Peramivir), alone and in combination, are added to the cell culture medium.
-
The plates are incubated for 3 days to allow for virus replication.[1]
-
After incubation, the supernatant containing progeny virus is collected.
-
The amount of infectious virus in the supernatant is quantified by endpoint titration in fresh MDCK cell cultures. The virus yield is expressed as log10 CCID50/0.1 ml.[1]
Synergy Analysis:
-
The Chou-Talalay method is used to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Oseltamivir and a typical experimental workflow for assessing antiviral synergy.
Caption: Mechanism of Oseltamivir action in inhibiting influenza virus release.
Caption: Experimental workflow for assessing antiviral synergy in vitro and in vivo.
References
Safety Operating Guide
Navigating the Disposal of Neuraminidase-IN-2: A Guide to Safe Laboratory Practices
Absence of specific public data on Neuraminidase-IN-2 necessitates adherence to general best practices for chemical waste disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this and other laboratory chemical waste safely and in compliance with regulations.
The proper disposal of laboratory chemicals is a critical component of research safety and environmental responsibility. For a specific compound like this compound, for which a dedicated Safety Data Sheet (SDS) is not publicly available, a conservative approach based on established guidelines for hazardous chemical waste is mandatory. All chemical waste should be considered hazardous unless explicitly determined to be non-hazardous by a qualified individual or your institution's Environmental Health and Safety (EHS) department.
Key Disposal Considerations for Laboratory Chemicals
A systematic approach to waste management is essential. The following table summarizes the crucial steps and considerations for the proper disposal of chemical waste, including compounds like this compound.
| Consideration | Description | Best Practices |
| Waste Identification | Determine if the waste is hazardous. In the absence of specific data, treat this compound as hazardous. | Consult the chemical's SDS if available. If not, assume it is hazardous. Do not mix with non-hazardous waste. |
| Container Selection | Use appropriate and compatible containers for waste collection. | Collect waste in sturdy, leak-proof containers that are chemically resistant to the waste. The original container is often a good choice if it is in good condition. Never use food or beverage containers. |
| Labeling | Clearly label all waste containers. | Use standardized hazardous waste labels. Include the full chemical name(s) of the contents, hazard warnings, and the accumulation start date. |
| Segregation | Keep incompatible chemicals separate to prevent dangerous reactions. | Store acids and bases separately. Keep oxidizers away from flammable and combustible materials. Consult a chemical compatibility chart. |
| Storage | Store chemical waste in a designated and safe location. | Accumulate waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment for liquid waste. |
| Disposal Method | Utilize approved disposal routes. | Never dispose of hazardous chemicals down the sink, in the regular trash, or by evaporation.[1][2] Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service. |
| Empty Containers | Properly manage empty chemical containers. | A container that held hazardous waste should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional policy. |
| Spill Management | Be prepared to handle chemical spills. | Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[2] |
| Waste Minimization | Reduce the amount of waste generated. | Order only the quantity of chemicals needed. Use microscale experiments when possible. Do not mix hazardous and non-hazardous waste. |
Experimental Protocol: General Procedure for Chemical Waste Disposal
The following is a generalized protocol for the disposal of a chemical like this compound, assuming it is a solid or liquid research chemical.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses or goggles, lab coat, and chemical-resistant gloves.
-
A designated hazardous waste container with a secure lid.
-
Hazardous waste label.
-
Secondary containment for liquid waste.
Procedure:
-
Preparation:
-
Ensure you are wearing the appropriate PPE.
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Have a designated Satellite Accumulation Area (SAA) for your waste.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound waste into a designated solid waste container. This includes any contaminated items like weighing paper or gloves.
-
Liquid Waste: Pour the liquid this compound waste into a designated liquid waste container. Use a funnel to prevent spills. Do not fill the container to more than 90% capacity to allow for expansion.
-
Sharps: Any chemically contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[3]
-
-
Container Management:
-
Securely cap the waste container when not in use.
-
As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.
-
-
Storage:
-
Store the waste container in your designated SAA.
-
Ensure that the container is segregated from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or you are finished with the experiment, arrange for waste pickup through your institution's EHS department or designated hazardous waste management service.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical waste disposal.
By following these general guidelines and the specific procedures of your institution, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Neuraminidase-IN-2
Essential Safety and Handling of Neuraminidase-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds, specifically referencing data for the closely related Neuraminidase-IN-6 due to the absence of specific data for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties of this compound have not been thoroughly investigated, the safety data sheet for the analogous Neuraminidase-IN-6 indicates potential hazards. Therefore, a cautious approach is mandatory.
Summary of Potential Hazards (based on Neuraminidase-IN-6):
-
Harmful if swallowed.[1]
-
Very toxic to aquatic life with long-lasting effects.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled, a known risk for neuraminidase enzymes.[2]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure.[3][4]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[1] | Protects eyes from splashes of the compound. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Impervious Clothing | Laboratory coat or chemical-resistant suit. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | NIOSH-approved N95 or higher-level respirator.[1][5][6] | Prevents inhalation of aerosols or fine dust of the compound.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Protect from moisture.[8]
-
Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[1]
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with plenty of water for at least 15 minutes. Seek prompt medical attention.[1][7] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Call a physician.[1][7] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If respiratory symptoms occur, call a POISON CENTER or doctor.[1][2][7] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Avoid release to the environment.[1]
-
Collect any spillage, as the material is very toxic to aquatic life.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Neuraminidase-IN-6|2738526-22-0|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Introduction - Preventing Transmission of Pandemic Influenza and Other Viral Respiratory Diseases - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libertysafety.com [libertysafety.com]
- 7. neb.com [neb.com]
- 8. Neuraminidase | Worthington Biochemical [worthington-biochem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
